1-(4-Hydroxyphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOAEVZTOQXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205197 | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-48-8 | |
| Record name | 1-(4-Hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
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| Record name | p-(1-piperazinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Piperazinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1-(4-Hydroxyphenyl)piperazine
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, reactivity, and biological activities of 1-(4-Hydroxyphenyl)piperazine and its key derivatives. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
This compound is a versatile organic compound featuring a piperazine ring attached to a phenol group. This structure serves as a key building block in medicinal chemistry.[1] The physicochemical properties of this compound and its common derivatives are summarized below.
| Property | This compound | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine |
| CAS Number | 56621-48-8[2] | 67914-60-7 | 74853-08-0[3] |
| Molecular Formula | C₁₀H₁₄N₂O[2] | C₁₂H₁₆N₂O₂ | C₁₆H₁₉N₃O[3][4] |
| Molecular Weight | 178.23 g/mol [2] | 220.27 g/mol [5] | 269.34 g/mol [3][4] |
| Appearance | Light yellow to brown powder/crystal | White to off-white crystalline solid[5][6] | White solid powder[4] |
| Melting Point | 220 °C[2] | 180-185 °C | 234-240 °C[4] |
| Boiling Point | 371.3±27.0 °C (Predicted)[2] | Not available | 532.786 °C at 760 mmHg[3] |
| Density | 1.141±0.06 g/cm³ (Predicted)[2] | Not available | 1.237 g/cm³[3] |
| Solubility | Slightly soluble in DMSO and Methanol[2] | Soluble in water, ethanol, and other polar solvents[6] | Not available |
| pKa | 12.18±0.30 (Predicted)[2] | Not available | 12.18±0.30 (Predicted)[3] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves multi-step procedures. These compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients like Ketoconazole.[7][]
2.1. General Reactivity this compound can undergo several types of chemical reactions:
-
Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.[9]
-
Reduction : The compound can be reduced to form amine derivatives.[9]
-
Substitution : The hydroxyl group can be substituted with other functional groups using appropriate reagents.[9]
-
Cyclization : It can undergo cyclization reactions to form more complex heterocyclic structures.[9]
2.2. Synthesis of Derivatives The piperazine ring's nitrogen atoms and the phenyl ring's hydroxyl group are key sites for modification, allowing for the synthesis of a wide range of derivatives.
Biological Activity and Applications
Derivatives of this compound exhibit a wide range of pharmacological activities, making them subjects of interest in drug discovery.
3.1. Receptor Interactions Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors. While direct data on this compound is limited, its structural analogs show significant activity:
-
Serotonin (5-HT) Receptors : Compounds like m-CPP and TFMPP are potent 5-HT1B/1C agonists.[9] The hydroxyl group in this compound may lead to more peripheral 5-HT effects due to reduced blood-brain barrier penetration.[9]
-
Dopamine Receptors : Some derivatives, such as 1-(4-Methoxyphenyl)piperazine, act as dopamine antagonists.[9]
3.2. Antimicrobial and Anticancer Activity
-
Antimicrobial : this compound hydrochloride has shown moderate antimicrobial activity.[9] The hydroxyl group may increase solubility but decrease membrane penetration compared to more lipophilic analogs like 1-(4-Chlorophenyl)piperazine HCl, which is highly active against S. aureus.[9]
-
Anticancer : 1-Acetyl-4-(4-hydroxyphenyl)piperazine, isolated from marine actinomycetes, has demonstrated antiproliferative activity against several cancer cell lines, including HCT 15, HT 29, MCF 7, and MDA-MB 468.[]
3.3. Enzyme Inhibition A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10][11] These compounds showed competitive inhibition and demonstrated anti-melanogenic activity in B16F10 melanoma cells, suggesting their potential use in treating hyperpigmentation disorders.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the synthesis of this compound derivatives.
4.1. Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [12][13]
-
Reactants : A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate.[12][13]
-
Procedure :
-
The reaction mixture is filtered, and the filtrate is evaporated.[12][13]
-
The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[12][13]
-
The precipitated product is filtered and dissolved in a diluted hydrochloric acid solution.[12][13]
-
The solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.[12][13]
-
The final product is filtered off and crystallized from ethanol.[12][13]
-
Yield : 5.7 parts, with a melting point of 181.3 °C.[12][13]
4.2. Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine [14]
-
Reactants : 430 g (1.34 mol) of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, 52 g of palladium-carbon catalyst (5% palladium), and 497 g of sodium hypophosphite monohydrate.[14]
-
Solvents : 2.8 liters of methoxyethanol and 1.12 liters of water.[14]
-
Procedure :
-
Under nitrogen, suspend the nitrophenyl precursor in methoxyethanol at 20-25°C and add the Pd/C catalyst.[14]
-
Degas the suspension and heat to 70-75°C.[14]
-
Slowly add the sodium hypophosphite solution over 2 hours, maintaining the temperature at 75-80°C.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[14]
-
Once complete, cool the suspension to 25-30°C and dilute with water.[14]
-
Adjust the pH to ≤2 with concentrated hydrochloric acid.[14]
-
Filter to remove the catalyst and wash with water.[14]
-
Heat the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[14]
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.[14]
-
Collect the product by filtration and wash sequentially with water, water/methanol, and methanol.[14]
-
Dry the product under vacuum at 50°C.[14]
-
-
Yield : 317 g (88% yield) with a purity of 99.7% by HPLC.[14]
Analytical Methods
The identification and quantification of this compound and its derivatives rely on various analytical techniques. Spectroscopic methods are commonly used for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure.[15][16][17]
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify functional groups present in the molecule.[15][17][18]
-
Mass Spectrometry (MS) : Used in conjunction with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification, especially in complex mixtures or for metabolic studies.[19][20]
-
Chromatography : Techniques like HPLC and TLC are used for monitoring reaction progress and assessing the purity of the final product.[14][19][21]
Safety and Handling
Proper safety precautions are essential when handling this compound and its derivatives.
-
Hazards : The compound can be harmful if swallowed, in contact with skin, or inhaled.[22] It can cause severe skin burns and eye damage, as well as respiratory irritation.[2][22]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.
-
Handling : Handle in a well-ventilated area.[23] Avoid dust generation and accumulation.[24] Wash hands thoroughly after handling.[24]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[23][24] Keep away from strong oxidizing agents.[25]
References
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- 2. This compound | 56621-48-8 [amp.chemicalbook.com]
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- 4. darshanpharmaindia.in [darshanpharmaindia.in]
- 5. 1-Acetyl-4-(4-hydroxyphenyl) - piperazine Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 6. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]
- 7. This compound | 56621-48-8 [chemicalbook.com]
- 9. This compound hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]
- 10. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 14. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 16. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine | C12H16N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 17. scispace.com [scispace.com]
- 18. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
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- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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- 25. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide on the Mechanism of Action of 1-(4-Hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)piperazine, also known as 4-(1-Piperazinyl)phenol, is a versatile chemical entity that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its piperazine core, substituted with a hydroxyphenyl group, confers upon it the ability to interact with various biological targets, making it a subject of significant interest in medicinal chemistry and pharmacology.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its derivatives, focusing on its interactions with key physiological receptors and enzymes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and discover novel therapeutics.
Core Pharmacological Profile
The pharmacological activity of this compound and its analogs is diverse, with documented effects on several key receptor systems. The primary mechanism of action often involves modulation of neurotransmitter receptors, including serotonin, dopamine, and opioid receptors.[2][3][4] The presence of the hydroxyl group on the phenyl ring can influence its binding affinity and pharmacokinetic properties, such as blood-brain barrier penetration.[2]
Serotonin (5-HT) Receptor Interactions
Phenylpiperazine derivatives are well-characterized for their interactions with serotonin receptors.[5] While direct data on this compound itself is limited, its structural analogs exhibit significant activity at various 5-HT receptor subtypes. For instance, related compounds like 1-(3-Chlorophenyl)piperazine (m-CPP) and 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) are potent 5-HT1B/1C agonists.[2] It is plausible that this compound may also exhibit effects on the serotonergic system, potentially influencing mood and behavior.[2]
A derivative, p-DMPPF (4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), has been characterized as a potent and selective 5-HT1A receptor antagonist.[6] This highlights the potential of the hydroxyphenylpiperazine scaffold in developing selective serotonergic agents.
Dopamine (D) Receptor Interactions
The piperazine moiety is a common feature in many dopamine receptor ligands.[4][7][8] Derivatives of 1-arylpiperazines have shown high affinity for the D2 dopamine receptor.[4] The interaction is typically characterized by the protonated nitrogen of the piperazine ring forming an ionic bond with an aspartate residue in the receptor's binding pocket.[4] While specific binding data for this compound at dopamine receptors is not extensively documented in the provided results, its structural framework is a key component in the design of D2 and D3 receptor ligands.[7][8]
Opioid Receptor Antagonism
A significant finding is that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists.[3] These compounds display low nanomolar potencies at μ, δ, and κ opioid receptors.[3] For example, the piperazine analog 5a, which lacks a methyl substituent, demonstrated Ke values of 8.47 nM, 34.3 nM, and 36.8 nM at the μ, δ, and κ opioid receptors, respectively.[3] This antagonist activity is a notable characteristic of this structural class.[3][9]
Other Biological Activities
Beyond its effects on neurotransmitter systems, derivatives of this compound have been investigated for other therapeutic applications.
Tyrosinase Inhibition
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10][11] The most active compounds in this series exhibited IC50 values in the low micromolar range, surpassing the potency of the reference compound, kojic acid.[10][11] These compounds displayed a competitive mechanism of inhibition.[10]
Antimicrobial and Antifungal Activity
The this compound scaffold has been explored for its antimicrobial properties. The hydroxyl group may enhance solubility but could potentially reduce membrane penetration, leading to moderate activity.[2] The acetylated derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, has been investigated for its antifungal properties through molecular docking studies.[12] Furthermore, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal medicines like Itraconazole and Posaconazole.
Quantitative Data Summary
| Compound/Derivative | Target | Assay Type | Quantitative Data | Reference |
| 1-substituted 4-(3-hydroxyphenyl)piperazine (5a) | μ Opioid Receptor | [35S]GTPγS | Ke = 8.47 nM | [3] |
| δ Opioid Receptor | [35S]GTPγS | Ke = 34.3 nM | [3] | |
| κ Opioid Receptor | [35S]GTPγS | Ke = 36.8 nM | [3] | |
| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ Opioid Receptors | [35S]GTPγS | Low nanomolar potencies | [3] |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase (Agaricus bisporus) | Enzyme Inhibition | IC50 = 1.5–4.6 μM | [10][11] |
| p-DMPPF | 5-HT1A Receptor | Radioligand Binding | Ki = 7 nM | [6] |
Experimental Protocols
[35S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.
-
Methodology:
-
Membranes from cells expressing the specific human opioid receptor subtype (μ, δ, or κ) are prepared.
-
Membranes are incubated with a selective opioid receptor agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) in the presence and absence of the test compound (e.g., 1-substituted 4-(3-hydroxyphenyl)piperazine).
-
The reaction is initiated by the addition of [35S]GTPγS.
-
After incubation, the bound and free [35S]GTPγS are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The ability of the test compound to inhibit the agonist-stimulated binding is used to calculate its antagonist potency (Ke).[3]
-
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
-
Methodology:
-
A solution of tyrosinase from Agaricus bisporus (AbTYR) is prepared in a suitable buffer.
-
The test compound (e.g., (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative) is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, L-DOPA.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The initial rate of the reaction is calculated for different concentrations of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined.[10]
-
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A test compound is added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
-
Methodology:
-
Membranes from a cell line or brain region expressing the 5-HT1A receptor are prepared.
-
Membranes are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (e.g., p-DMPPF).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key concepts discussed.
Caption: Workflow of the [35S]GTPγS assay for opioid antagonism.
Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.
Caption: Workflow for determining receptor binding affinity.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad range of biological activities. The core mechanism of action frequently involves the modulation of key neurotransmitter systems, including serotonergic, dopaminergic, and opioid pathways. Furthermore, derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents. The versatility of the this compound core, coupled with the ability to readily modify its structure, makes it an attractive starting point for the development of novel therapeutics targeting a variety of diseases. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and experimental methodologies, to aid in the ongoing research and development efforts within the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Activity of 4-(1-Piperazinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the phenolic compound 4-(1-Piperazinyl)phenol. The primary focus of this document is to detail its established role as a tyrosinase inhibitor, a key enzyme in melanogenesis. This guide consolidates available quantitative data, presents detailed experimental protocols for relevant biological assays, and visualizes the associated signaling pathways and experimental workflows. While the tyrosinase inhibitory activity of 4-(1-Piperazinyl)phenol is well-documented, this guide also explores other potential biological activities, such as antioxidant, cytotoxic, antimicrobial, and anti-inflammatory effects, drawing from studies on structurally related piperazine derivatives to highlight areas for future research.
Introduction
4-(1-Piperazinyl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a piperazine moiety. The presence of both a phenolic hydroxyl group and a piperazine ring suggests a potential for diverse biological activities. Phenolic compounds are well-known for their antioxidant and enzyme-inhibitory properties, while the piperazine scaffold is a common pharmacophore found in a wide array of therapeutic agents with activities spanning central nervous system disorders, infectious diseases, and cancer. This guide focuses on the experimentally verified biological activities of 4-(1-Piperazinyl)phenol and explores putative activities based on its structural characteristics and the known bioactivities of its derivatives.
Tyrosinase Inhibitory Activity
The most well-characterized biological activity of 4-(1-Piperazinyl)phenol is its ability to inhibit tyrosinase, a key copper-containing enzyme responsible for the production of melanin in the skin. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetology.
Quantitative Data
Biochemical assays have demonstrated that 4-(1-Piperazinyl)phenol is a promising inhibitor of tyrosinase.
| Compound Name | Target Enzyme | IC50 (μM) | Inhibition Mechanism | Reference |
| 4-(1-Piperazinyl)phenol | Agaricus bisporus Tyrosinase (AbTYR) | 28.9 ± 4.9 | Competitive |
Mechanism of Action: Competitive Inhibition
Kinetic studies have revealed that 4-(1-Piperazinyl)phenol acts as a competitive inhibitor of tyrosinase. This indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The phenolic hydroxyl group of 4-(1-Piperazinyl)phenol may mimic the substrate, allowing it to dock into the catalytic pocket of the enzyme.
Signaling Pathway: Melanogenesis
Tyrosinase is a critical control point in the melanogenesis signaling pathway. This pathway is initiated by stimuli such as UV radiation, which leads to the activation of the microphthalmia-associated transcription factor (MITF). MITF, in turn, upregulates the expression of tyrosinase and other related enzymes, ultimately leading to the synthesis of melanin. By inhibiting tyrosinase, 4-(1-Piperazinyl)phenol directly interferes with this pathway, reducing melanin production.
Other Potential Biological Activities
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. However, no specific IC50 values for the antioxidant activity of 4-(1-Piperazinyl)phenol from assays such as DPPH or ABTS have been reported. Studies on various piperazine derivatives have shown a wide range of antioxidant activities, which are highly dependent on the nature and position of substituents on the aromatic rings.
Cytotoxic Activity
The cytotoxic potential of 4-(1-Piperazinyl)phenol against cancerous or normal cell lines has not been specifically reported. Numerous studies have evaluated the cytotoxicity of piperazine derivatives against various cancer cell lines, with IC50 values ranging from micromolar to nanomolar concentrations, demonstrating the potential of the piperazine scaffold in anticancer drug design. It is important to note that cytotoxicity against normal, non-cancerous cell lines is a critical parameter for assessing the safety profile of a compound, and such data for 4-(1-Piperazinyl)phenol is currently lacking.
Antimicrobial Activity
The piperazine moiety is a component of several antimicrobial drugs. However, there is no specific data (e.g., Minimum Inhibitory Concentration - MIC) available for the antimicrobial activity of 4-(1-Piperazinyl)phenol against bacterial or fungal strains. The antimicrobial efficacy of piperazine derivatives is highly variable and depends on the overall molecular structure.
Anti-inflammatory Activity
Piperazine derivatives have been investigated for their anti-inflammatory properties, often through their ability to modulate inflammatory signaling pathways such as NF-κB and MAPK. There is currently no published data on the in vitro anti-inflammatory activity of 4-(1-Piperazinyl)phenol, for instance, in models like lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from Basile et al. (2022) for the determination of tyrosinase inhibitory activity.
Materials:
-
Mushroom Tyrosinase (Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
4-(1-Piperazinyl)phenol (test compound)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control in the appropriate solvent.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the test compound or positive control at different concentrations to the respective wells.
-
Pre-incubate the plate at a specified temperature for a set time (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
1-(4-Hydroxyphenyl)piperazine structural analogues and derivatives
An In-depth Technical Guide on 1-(4-Hydroxyphenyl)piperazine Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound and its structural analogues and derivatives. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for the development of novel therapeutics.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.[3][4][5] This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. Common strategies include N-arylation of the piperazine ring, acylation, and various coupling reactions.
General Synthetic Strategies
Several methodologies are employed for the synthesis of substituted piperazine-based derivatives. A common approach involves the condensation of bis-chloroethylamine with a primary amine to form the substituted phenylpiperazine.[6] This monosubstituted piperazine can then be further functionalized.[6] Another method involves the palladium-catalyzed synthesis of aryl-piperazines.[6]
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine
A widely studied derivative is 1-acetyl-4-(4-hydroxyphenyl)piperazine. Its synthesis can be achieved through the acetylation of 4-(1-piperazinyl)phenol dihydrobromide.[7][8]
Experimental Protocol: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine [7][8]
-
A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, and 42 parts of potassium carbonate is prepared in 300 parts of 1,4-dioxane.
-
The mixture is stirred and refluxed for 3 days.
-
The reaction mixture is then filtered, and the filtrate is evaporated.
-
The solid residue is stirred in water, and sodium hydrogen carbonate is added. This mixture is stirred for 30 minutes.
-
The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.
-
The solution is extracted with trichloromethane.
-
The acidic aqueous phase is separated and neutralized with ammonium hydroxide.
-
The final product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.
Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
The synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine can be accomplished through a multi-step process involving a Buchwald-Hartwig coupling reaction.[9]
Experimental Protocol: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Intermediate) [9]
-
To a 100ml reaction bottle pre-treated to be dry and under a nitrogen blanket, add 40ml of toluene, 0.025g of palladium acetate, 1.8g of potassium tert-amylate, 0.431g (5mmol) of piperazine, and 2.244g (12mmol) of p-methoxybromobenzene.
-
The mixture is heated to 110°C for 1 hour.
-
After cooling to room temperature, 80g of a 5% ammonium chloride aqueous solution is added dropwise while maintaining the temperature below 20°C.
-
The reaction solution is extracted with 200g of dichloromethane.
-
The organic phase is concentrated to dryness and purified by column chromatography to yield the product.
Further steps involving deprotection and reaction with ammonium acetate are required to obtain the final 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[9]
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a range of biological activities. This section summarizes the key findings and presents quantitative data in tabular format for easy comparison.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of this compound analogues against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the inhibition of critical cancer signaling pathways.[3]
3.1.1. Cytotoxicity Data
The following tables summarize the cytotoxic activity of various this compound derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Novel Piperazine Derivative (C505) | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [3][10] |
| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-475 (Human Liver Cancer) | MTT Assay | 6.98 ± 0.11 | [11] |
| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-423 (Human Liver Cancer) | MTT Assay | 7.76 ± 0.45 | [11] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | Various (Liver, Breast, Colon, etc.) | SRB Assay | Micromolar range | [12] |
| Arylpiperazine Derivative (Lead Compound) | LNCaP (Prostate Cancer) | Not Specified | 3.67 | [13] |
3.1.2. Mechanism of Action: Apoptosis and Signaling Pathways
Several arylpiperazine derivatives have been shown to induce apoptosis in cancer cells.[3][11] One of the key mechanisms identified is the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[3][12] Inhibition of this pathway can lead to cell cycle arrest and the activation of the caspase cascade, ultimately resulting in programmed cell death.[3]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition by certain piperazine derivatives.
Tyrosinase Inhibitory Activity
Certain this compound derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][14] This makes them promising candidates for the development of agents for treating hyperpigmentation disorders.
3.2.1. Tyrosinase Inhibition Data
The following table presents the IC50 values for the tyrosinase inhibitory activity of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.
| Compound/Derivative (Substituent on Aroyl Moiety) | IC50 (µM) | Reference |
| This compound (Parent Compound) | 28.9 | [14] |
| Unsubstituted (R=H) | 73.2 | [14] |
| 4-Phenyl | 128.3 | [14] |
| 2-Chloro | <5 | [14] |
| 2-Bromo | <5 | [14] |
| 2-Trifluoromethyl | <5 | [14] |
| 2-Methoxy | <5 | [14] |
| Kojic Acid (Reference) | 17.8 | [2][14] |
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Cytotoxicity Assays
4.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.1.2. Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[7][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cell monolayers by adding cold 10% (wt/vol) trichloroacetic acid and incubating for 30-60 minutes.
-
Staining: Remove the trichloroacetic acid, wash the plates, and stain the cells with 0.4% (wt/vol) SRB solution for 30 minutes.
-
Washing: Remove the excess dye by washing repeatedly with 1% (vol/vol) acetic acid.
-
Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Below is a workflow diagram for a typical cytotoxicity screening process.
Tyrosinase Inhibition Assay Protocol
This protocol is used to determine the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.[3][15]
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a fresh solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer and keep it on ice.
-
Prepare a fresh 10 mM L-DOPA solution in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid).
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add phosphate buffer, the test compound dilution, and the tyrosinase solution.
-
Control Wells: Add phosphate buffer and the tyrosinase solution (no inhibitor).
-
Blank Wells: Add phosphate buffer and the test compound dilution (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (dopachrome formation) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core allows for the generation of diverse libraries of analogues with tailored pharmacological profiles. The data presented in this guide demonstrate the potential of these compounds as anticancer and tyrosinase-inhibiting agents. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in this field, facilitating further investigation and development of this compound derivatives as promising drug candidates. Future research should continue to explore the structure-activity relationships, optimize the pharmacokinetic properties, and further elucidate the molecular mechanisms of action of these compounds.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. zellx.de [zellx.de]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
Spectroscopic Profile of 1-(4-Hydroxyphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Hydroxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is compiled based on the analysis of closely related structures and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet | 1H | Ar-OH |
| ~6.80 | Doublet | 2H | Ar-H (ortho to OH) |
| ~6.70 | Doublet | 2H | Ar-H (ortho to piperazine) |
| ~3.05 | Triplet | 4H | -N(CH₂ )-CH₂- (piperazine) |
| ~2.90 | Triplet | 4H | -CH₂-N(CH₂ )- (piperazine) |
| ~2.55 | Singlet | 1H | NH (piperazine) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C -OH |
| ~144.0 | C -N (aromatic) |
| ~119.0 | C -H (aromatic, ortho to piperazine) |
| ~116.0 | C -H (aromatic, ortho to OH) |
| ~51.0 | -N(C H₂)-CH₂- (piperazine) |
| ~46.0 | -CH₂-N(C H₂)- (piperazine) |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenol) |
| 3350-3250 | Medium | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine) |
| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (phenol) |
| 1180 | Medium | C-N stretch (aromatic amine) |
| 830 | Strong | para-disubstituted C-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Relative Intensity | Assignment |
| 178 | High | [M]⁺ (Molecular Ion) |
| 135 | Medium | [M - C₂H₅N]⁺ |
| 120 | Medium | [M - C₃H₆N]⁺ |
| 107 | High | [HOC₆H₄NH]⁺ |
| 92 | Medium | [C₆H₄O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Reference: DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Hydroxyphenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding these fundamental physicochemical properties is critical for the successful development of robust formulations and ensuring drug product quality and efficacy. This document details available data, outlines experimental protocols for characterization, and discusses potential degradation pathways.
Physicochemical Properties
This compound is a brownish powder with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[1] Key predicted and experimental physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Brownish Powder | [1] |
| Melting Point | 220 °C | - |
| Boiling Point (Predicted) | 371.3 ± 27.0 °C | - |
| Density (Predicted) | 1.141 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 12.18 ± 0.30 | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation design. The presence of both a phenolic hydroxyl group and a basic piperazine ring suggests that the aqueous solubility of this compound will be pH-dependent.
Qualitative Solubility
Available data indicates that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The parent compound, piperazine, is highly soluble in water, ethanol, and methanol.[2] A closely related derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is reported to be soluble in water, ethanol, and other polar solvents.[3] Based on this, it can be inferred that this compound likely exhibits low to moderate solubility in polar solvents.
Quantitative Solubility Data
Currently, there is a lack of publicly available quantitative solubility data for this compound in common pharmaceutical solvents. To support formulation development, it is essential to determine its solubility in a range of solvents and pH conditions. A suggested experimental protocol for determining the equilibrium solubility is provided in Section 4.1.
Table 2: Predicted and Observed Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] | |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Water | Soluble[3] |
| Ethanol | Soluble[3] | |
| Piperazine | Water | Highly Soluble[2] |
| Ethanol | Soluble[2] | |
| Methanol | Soluble[2] |
pH-Dependent Solubility
The piperazine moiety of this compound has two nitrogen atoms that can be protonated, while the phenolic hydroxyl group is acidic. The predicted pKa of 12.18 is likely associated with the deprotonation of the phenolic hydroxyl group.[1] The pKa values for the protonated piperazine ring are expected to be significantly lower. For the parent piperazine molecule, the two pKa values are approximately 5.35 and 9.73.[4]
Due to its basic nature, the solubility of this compound is expected to be higher in acidic conditions where the piperazine nitrogens are protonated, forming more soluble salts. Conversely, in highly alkaline conditions, the phenolic hydroxyl group will be deprotonated, which may also influence solubility. An experimental protocol to determine the pH-solubility profile is outlined in Section 4.2.
Stability Profile
Understanding the stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are essential to probe the intrinsic stability of the molecule.
Potential Degradation Pathways
-
Oxidation: The piperazine ring and the phenolic hydroxyl group are susceptible to oxidation. Oxidation can lead to the formation of N-oxides, ring-opened products, or colored degradation products due to oxidation of the phenol.
-
Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo degradation, potentially leading to the formation of products such as N-formylpiperazine and N-(2-aminoethyl)piperazine.[7][8]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, related phenylpiperazine derivatives have shown susceptibility to hydrolysis under certain pH and temperature conditions.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds and amines.
A proposed general degradation pathway for this compound is illustrated in the following diagram.
References
- 1. This compound CAS#: 56621-48-8 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. isaacpub.org [isaacpub.org]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of Hydroxyphenylpiperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyphenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the pharmacological profile of hydroxyphenylpiperazine derivatives, with a focus on their interactions with various physiological targets, the downstream signaling pathways they modulate, and their pharmacokinetic properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular and procedural concepts.
Introduction
Hydroxyphenylpiperazine derivatives are a class of organic compounds characterized by a piperazine ring linked to a hydroxyl-substituted phenyl group. This structural arrangement has proven to be a highly effective pharmacophore, conferring affinity for a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] The versatility of the piperazine core allows for diverse substitutions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] Consequently, this scaffold is found in drugs targeting a variety of conditions, including neurological and psychiatric disorders, as well as in compounds investigated for their anticancer and anti-inflammatory properties.[1][3][5] This guide will systematically explore the key pharmacological aspects of hydroxyphenylpiperazine compounds.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of hydroxyphenylpiperazine derivatives is typically achieved through well-established synthetic routes. A common method involves the nucleophilic substitution reaction between a suitable halogenated precursor and 4-hydroxyphenylpiperazine.[6] Another approach is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.[6]
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of this class of compounds.[7] Key structural modifications that influence biological activity include:
-
Substituents on the Phenyl Ring: The position and nature of the hydroxyl group, as well as the presence of other substituents on the phenyl ring, can significantly impact receptor affinity and selectivity.
-
Substituents on the Second Piperazine Nitrogen: The group attached to the second nitrogen of the piperazine ring is a major determinant of the pharmacological profile. Variations here can modulate affinity for different receptors and influence functional activity (agonist, antagonist, or partial agonist).[8]
Pharmacological Targets and Quantitative Activity Data
Hydroxyphenylpiperazine derivatives have been shown to interact with a diverse array of biological targets. The following tables summarize the in vitro binding affinities and functional potencies of representative compounds from this class.
Table 1: Receptor Binding Affinities (Ki) of Hydroxyphenylpiperazine and Arylpiperazine Derivatives
| Compound Class/Name | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) | Source |
| Arylpiperazine Derivatives | 5-HT1A | 23.9 - 41.5 | 8-OH-DPAT | - | [9] |
| 5-HT2A | 39.4 - 315 | Ketanserin | - | [9] | |
| 5-HT7 | 42.5 - 45.0 | 5-CT | - | [5] | |
| Dopamine D2 | 300 | Spiperone | - | [9] | |
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | µ-Opioid | 1.01 - 8.47 | DAMGO | - | [10][11] |
| δ-Opioid | 6.99 - 34.3 | DPDPE | - | [10] | |
| κ-Opioid | 1.57 - 36.8 | U69,593 | - | [10] | |
| 2-hydroxypropyl-4-arylpiperazine derivative (3e) | 5-HT2C | 5.04 | - | - | [3] |
| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | 412 | - | - | [12] |
Table 2: Functional Activity (IC50 / Ke) of Hydroxyphenylpiperazine Derivatives
| Compound Class/Name | Assay Type | Target | IC50 / Ke (µM) | Reference Compound | IC50 (µM) | Source |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase Inhibition | Tyrosinase | 1.5 - 4.6 | Kojic Acid | 17.8 | [13][14][15] |
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | [35S]GTPγS Binding | µ-Opioid | 1.01 - 8.47 (nM) | - | - | [10] |
| [35S]GTPγS Binding | δ-Opioid | 6.99 - 34.3 (nM) | - | - | [10] | |
| [35S]GTPγS Binding | κ-Opioid | 1.57 - 36.8 (nM) | - | - | [10] |
Signaling Pathways
Many hydroxyphenylpiperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[16][17] The binding of a ligand to a GPCR initiates a cascade of intracellular events. For instance, the 5-HT1A receptor, a common target for arylpiperazines, is coupled to the Gαi/o subunit.[18] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[18][19] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and influences gene expression and cellular function.[11]
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of hydroxyphenylpiperazine derivatives is critical for their therapeutic efficacy. These compounds generally undergo extensive metabolism, primarily in the liver.[20][21] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, plays a significant role in their biotransformation.[20][21] Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and subsequent conjugation reactions.[10][21] The metabolites formed can be either active or inactive, and their formation can contribute to the overall pharmacological effect and potential for drug-drug interactions.[20]
Table 3: General Pharmacokinetic Properties of Arylpiperazine Derivatives
| Parameter | Description | General Observations | Source |
| Absorption | Orally active, but bioavailability can be variable. | Some derivatives can be substrates for efflux transporters like P-glycoprotein. | [4] |
| Distribution | Generally well-distributed into tissues, including the brain. | The ability to cross the blood-brain barrier is crucial for CNS-active compounds. | [21] |
| Metabolism | Extensive hepatic metabolism. | Primarily mediated by CYP3A4 and CYP2D6. Can form active metabolites. | [20][21] |
| Excretion | Primarily excreted as metabolites in urine and feces. | A smaller portion may be excreted unchanged. |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific Binding Control: 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT1A ligand.
-
Test Compounds: Hydroxyphenylpiperazine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and filter mats (e.g., GF/B).
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-CT (for non-specific binding).
-
50 µL of various concentrations of the test compound (typically in serial dilutions).
-
50 µL of [3H]-8-OH-DPAT at a final concentration close to its Kd value (e.g., 1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand binding assay.
In Vitro Functional Assay: cAMP Inhibition
This protocol outlines a method to assess the functional activity of hydroxyphenylpiperazine derivatives as agonists or antagonists at the 5-HT1A receptor by measuring their effect on cAMP levels.[19]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compounds: Hydroxyphenylpiperazine derivatives.
-
Reference Compounds: A known 5-HT1A full agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Seeding: Seed the CHO-K1-h5-HT1A cells into 384-well plates and grow to 80-90% confluency.
-
Compound Addition:
-
For agonist testing, add serial dilutions of the test compound to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a 5-HT1A agonist (e.g., 5-HT at its EC80).
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, determine the IC50 value and calculate the pA2 or Kb to quantify antagonist potency.
-
Conclusion
Hydroxyphenylpiperazine derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to interact with a wide range of biological targets, particularly GPCRs in the central nervous system, has made them a cornerstone of many drug discovery programs. A thorough understanding of their synthesis, structure-activity relationships, pharmacological targets, downstream signaling effects, and pharmacokinetic properties is essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of these key aspects, offering valuable insights and practical methodologies for researchers in the field. Continued exploration of this chemical scaffold is likely to yield new and improved treatments for a variety of human diseases.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(4-Hydroxyphenyl)piperazine hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]
- 7. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unina.it [iris.unina.it]
- 13. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Piperazine Moiety: A Privileged Scaffold in Receptor-Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in opposing 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[3][4][5] This status is attributed to its unique combination of physicochemical properties, including its basicity, aqueous solubility, and distinct conformational flexibility.[4][5][6] The piperazine moiety can exist in low-energy chair conformations and higher-energy boat conformations, which can be crucial for optimal orientation within a receptor's binding pocket.[7] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[2][8]
The Fundamental Role of Piperazine in Receptor Binding
The therapeutic efficacy of piperazine-containing drugs is fundamentally linked to the moiety's ability to engage in specific, high-affinity interactions with biological targets, particularly G-protein coupled receptors (GPCRs).[9] The two nitrogen atoms are key to its function, acting as hydrogen bond acceptors and, when protonated, as hydrogen bond donors and points for crucial ionic interactions.[6][10]
Key Binding Interactions
-
Ionic and Hydrogen Bonding: In the physiological environment, one or both of the piperazine nitrogens are often protonated, carrying a positive charge. This allows for the formation of a strong salt bridge with negatively charged amino acid residues, most notably aspartate (Asp), which is a highly conserved residue in the transmembrane domains of aminergic GPCRs.[9] This interaction often serves as the primary anchor, locking the ligand into the binding pocket.
-
Pharmacophore Linker: The piperazine ring frequently serves as a rigid and reliable linker, connecting two distinct pharmacophoric elements within a single molecule.[4][11] This ensures the correct spatial orientation of these elements for simultaneous and optimal interaction with different sub-pockets of the receptor.
-
Modulation of Physicochemical Properties: The inclusion of a piperazine ring can significantly enhance the aqueous solubility and bioavailability of a drug candidate.[6] Its basic nature allows for the formation of stable salts, which is advantageous for formulation.[1] By modifying the substituents on the nitrogen atoms, medicinal chemists can precisely control the lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[6][8]
Structure-Activity Relationship (SAR)
The versatility of the piperazine scaffold allows for extensive SAR studies. Modifications at the N1 and N4 positions can drastically alter a compound's affinity and selectivity for its target receptors. For instance, in many CNS-active agents, one nitrogen is often substituted with an aryl group (arylpiperazines), which engages in hydrophobic and aromatic interactions within the receptor, while the other nitrogen is connected to a more variable chain that can be modified to fine-tune selectivity against receptor subtypes.[12] Studies have shown that both basic nitrogen atoms are often essential for high-affinity binding; replacing one with a methine group or converting it to an amide can lead to a significant loss of potency.[13]
Quantitative Binding Data of Key Piperazine-Containing Drugs
The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of several prominent piperazine-containing drugs for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | 0.34 nM[14] | 0.8 nM | 1.65 nM[15] | 3.4 nM |
| Ziprasidone | 4.8 nM[16] | 7.2 nM | 3.4 nM | 0.4 nM |
| Olanzapine | 11 nM[16] | 49 nM | >10,000 nM | 4 nM |
| Clozapine | 125 nM[16] | 40 nM | 19 nM | 13 nM |
| Buspirone | 417 nM | 603 nM | 1.1 nM | 55 nM |
Data compiled from multiple sources. Refer to citations for specific experimental conditions.
| Drug | Serotonin 5-HT2C | Serotonin 5-HT7 | Adrenergic α1 | Histamine H1 | Muscarinic M1 |
| Aripiprazole | 15 nM | 39 nM | 57 nM | 61 nM | >1,000 nM |
| Ziprasidone | 1.3 nM | 45 nM | 10 nM | 47 nM | 360 nM |
| Olanzapine | 11 nM | 31 nM | 19 nM | 7 nM | 1.9 nM[16] |
| Clozapine | 21 nM | 13 nM | 13 nM | 5 nM | 7.5 nM[16] |
| Buspirone | 234 nM | - | 40 nM | >10,000 nM | >10,000 nM |
Data for Aripiprazole, Ziprasidone, Olanzapine, Clozapine, and Buspirone are primarily from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database unless otherwise noted.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[17] The competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand, is commonly used to determine the Ki value.
Detailed Methodology for Competitive Filtration Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound for a specific membrane-bound receptor.[18][19]
1. Preparation of Reagents and Materials:
-
Receptor Source: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest. Homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2).[19] Determine the protein concentration using a standard method like the BCA assay.
-
Radioligand: Select a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor. Prepare a stock solution and dilute it in assay buffer to a final concentration typically at or below its dissociation constant (Kd).[20]
-
Test Compound: Prepare a stock solution of the unlabeled piperazine derivative (or other test compound) in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C), a vacuum manifold or cell harvester, scintillation vials, and a microplate scintillation counter.[18][21]
2. Assay Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.
-
Test Compound: Receptor membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Add the components to the wells in a defined order (e.g., membranes, then test compound/buffer, then radioligand). The final volume is typically 200-250 µL.[19] Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]
3. Separation and Counting:
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[18]
-
Washing: Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
Scintillation Counting: Allow the filters to dry. Add liquid scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[18]
4. Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[19]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[19]
Visualizations: Pathways and Processes
Signaling Pathway: Dopamine D2 Receptor (Gi-Coupled)
Caption: A simplified diagram of the inhibitory Gi-coupled signaling pathway of the Dopamine D2 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay using the filtration method.
Logical Relationship: Piperazine Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship (SAR) for a generic N1, N4-disubstituted piperazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 8. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. psychiatrist.com [psychiatrist.com]
- 17. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
Potential Therapeutic Targets for 1-(4-Hydroxyphenyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-hydroxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in future research and development.
Opioid Receptor Antagonism
Derivatives of this compound have been identified as potent, pure opioid receptor antagonists. These compounds show promise in the treatment of conditions such as opioid-induced constipation and potentially in the management of opioid addiction and overdose, without the intrinsic agonist activity that can lead to undesirable side effects.
Quantitative Data: Opioid Receptor Antagonist Potency
The antagonist potencies (Ke values) of several 1-substituted 4-(3-hydroxyphenyl)piperazines at the µ, δ, and κ opioid receptors have been determined using a [³⁵S]GTPγS functional assay.
| Compound | Substitution | µ-Opioid Receptor Kₑ (nM) | δ-Opioid Receptor Kₑ (nM) | κ-Opioid Receptor Kₑ (nM) |
| 5a | N-phenylpropyl | 8.47 | 34.3 | 36.8 |
| 5b | N-phenylpropyl, (2S)-methyl | 0.88 | 13.4 | 4.09 |
| 5c | N-phenylpropyl, (3R)-methyl | 1.01 | 6.99 | 1.57 |
| 5f | N-methyl, (2S)-methyl | - | - | - |
| 8a | N-methyl | 508 | >10000 | 194 |
| 8b | N-phenylpropyl | 8.47 | 34.3 | 36.8 |
Data sourced from Carroll et al. (2010)[1][2] and Le Bourdon et al. (2011)[3].
Signaling Pathway: Opioid Receptor Antagonism
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, resulting in reduced neuronal excitability. Pure antagonists, such as the this compound derivatives, bind to the opioid receptor but do not elicit this downstream signaling cascade. Instead, they block the receptor, preventing endogenous or exogenous opioids from binding and activating it.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay measures the functional consequence of receptor binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
[³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol).
-
GDP (Guanosine diphosphate).
-
A standard opioid agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ).
-
Test compounds (this compound derivatives).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein), GDP (10 µM), and various concentrations of the test compound.
-
Agonist Addition: Add a fixed concentration of the respective opioid agonist.
-
Radioligand Addition: Add [³⁵S]GTPγS to a final concentration of ~0.05 nM.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀). The antagonist constant (Kₑ) can be calculated using the Cheng-Prusoff equation.
Tyrosinase Inhibition
Certain (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis.[4][5][6][7][8] This positions them as potential agents for the treatment of hyperpigmentation disorders and for use in cosmetic applications.
Quantitative Data: Tyrosinase Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus (AbTYR) have been determined.
| Compound | R (Substitution on Aroyl Moiety) | IC₅₀ (µM) |
| 1 | - | 28.9 ± 1.2 |
| 2 | H | 73.2 ± 3.5 |
| 7 | 2-Cl | 4.6 ± 0.3 |
| 10 | 2,4-diCl | 1.5 ± 0.1 |
| 11 | 2-Br | 3.9 ± 0.2 |
| 17 | 2-CF₃ | 2.8 ± 0.2 |
| 21 | 2-OCH₃ | 4.2 ± 0.3 |
| Kojic Acid (Reference) | - | 17.8 ± 0.9 |
Data sourced from De Luca et al. (2022)[5].
Signaling Pathway: Melanin Biosynthesis Inhibition
Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (yellow-reddish pigment). Inhibitors of tyrosinase block these initial steps, thereby reducing the overall production of melanin.
Experimental Protocol: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus).
-
L-DOPA.
-
Test compounds (this compound derivatives).
-
Kojic acid (positive control).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, various concentrations of the test compound (or kojic acid), and the tyrosinase solution.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-DOPA solution to all wells.
-
Measurement: Immediately measure the absorbance at ~475-492 nm in a kinetic mode for a specified duration (e.g., 20-30 minutes), with readings taken at regular intervals.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control. The IC₅₀ value is then determined from the dose-response curve.
Sigma-1 Receptor (S1R) Modulation
Piperazine derivatives have been shown to possess a high affinity for the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][9] S1R ligands are being investigated for their potential in treating a variety of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.
Quantitative Data: Sigma-1 Receptor Binding Affinity
The binding affinities (Ki values) of various piperazine and piperidine derivatives for the sigma-1 receptor have been determined through radioligand binding assays.
| Compound | Basic Moiety | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |
| 4 | Piperazine | 1531 | - |
| 5 | Piperidine | 3.64 | - |
| 11 | Piperidine | 4.41 | 67.9 |
| 12 | Piperidine | 15.3 | - |
| 13 | Piperazine | 51.8 | - |
| 16 | Piperazine | 37.8 | - |
Data sourced from Szałata et al. (2022)[4][9]. Note: While not all are this compound derivatives, this data illustrates the affinity of the broader piperazine/piperidine class for sigma receptors.
Signaling Pathway: Sigma-1 Receptor Modulation
The S1R acts as a molecular chaperone that, upon ligand binding or cellular stress, can translocate and modulate the function of various client proteins, including ion channels and other receptors. This modulation can influence calcium signaling, neuronal excitability, and cellular survival pathways.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the S1R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from tissues or cells expressing S1R (e.g., guinea pig liver).
-
Radioligand (e.g., --INVALID-LINK---pentazocine).
-
Non-specific binding control (e.g., haloperidol at a high concentration).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 3 nM --INVALID-LINK---pentazocine), and various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 90-120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Other Potential Targets
The versatile this compound scaffold has been implicated in the modulation of several other important therapeutic targets.
Serotonin (5-HT) and Dopamine (D₂) Receptors
Arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic systems. Specific derivatives have shown affinity for 5-HT₁ₐ and D₂ receptors, suggesting their potential as antipsychotic or antidepressant agents.[10][11][12][13][14]
Quantitative Data: 5-HT₁ₐ and D₂ Receptor Binding Affinities
| Compound | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) |
| 9b | 23.9 | - |
| 12a | 41.5 | 300 |
| 8 | 1.2 | - |
| 10 | 21.3 | - |
Data sourced from Di Micco et al. (2022)[10] and Vasile et al. (2022)[13]. Note: These are arylpiperazine derivatives, not all containing the 4-hydroxyphenyl moiety.
Antifungal and Antimicrobial Activity
Some derivatives, such as 1-acetyl-4-(4-hydroxyphenyl)piperazine, have been investigated for their antifungal properties.[15][16][17][18][19] The exact molecular targets are still under investigation but may involve disruption of fungal cell membrane integrity or inhibition of key enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Specific MIC values for this compound derivatives against key fungal pathogens like Candida albicans and Aspergillus fumigatus are not yet well-documented in publicly available literature and represent an area for future research.
Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Culture medium (e.g., RPMI-1640).
-
Test compounds.
-
Standard antifungal drug (e.g., fluconazole, amphotericin B).
-
96-well microplates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density.
This guide highlights the significant therapeutic potential of this compound derivatives across a range of biological targets. The provided data, pathways, and protocols are intended to serve as a valuable resource for the scientific community to facilitate the design and development of novel therapeutics based on this versatile chemical scaffold. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacological profiles of these promising compounds.
References
- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)piperazine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-hydroxyphenyl)piperazine, a key chemical intermediate and a significant scaffold in medicinal chemistry. This document details its historical context, synthesis methodologies, and its role in the development of various pharmaceuticals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of arylpiperazine derivatives in the mid-20th century. Initially, research into N-arylpiperazines focused on their potential as therapeutic agents targeting the central nervous system (CNS), particularly as ligands for serotonin and dopamine receptors. A 2004 patent references a synthesis method for 4-hydroxyphenyl piperazine dihydrobromide dating back to 1958, indicating the compound was known and accessible to chemists during this period of burgeoning interest in psychopharmacology.
While a singular "discovery" paper for this compound is not readily identifiable, its significance grew substantially as it became recognized as a crucial building block in the synthesis of more complex molecules. Its utility as a versatile intermediate became particularly evident in the development of antifungal agents. Notably, it is a key precursor in the industrial synthesis of the widely used antifungal drug ketoconazole and the broader spectrum triazole antifungal, posaconazole.[1] The structural motif of a phenyl group attached to a piperazine ring has proven to be a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2]
Synthesis and Characterization
Several synthetic routes to this compound and its derivatives have been reported. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
General Synthesis of N-Arylpiperazines
A common and historically significant method for the synthesis of N-arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine.[3] This approach, however, can be hampered by low yields due to side reactions. More contemporary methods, such as the Buchwald-Hartwig amination, offer improved yields and substrate scope.[4]
Synthesis of this compound from 4-Aminophenol
A frequently employed laboratory and industrial-scale synthesis starts from 4-aminophenol. The following is a representative protocol.
Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)phenol [5]
-
Reactants: 4-aminophenol, bis(2-chloroethyl)amine hydrochloride, tetrabutylammonium bromide, potassium carbonate.
-
Solvents: Methyl isobutyl ketone, dimethylformamide.
-
Procedure:
-
A mixture of methyl isobutyl ketone, 4-aminophenol, and dimethylformamide is cooled to 0-5°C.
-
Tetrabutylammonium bromide is added, and the mixture is stirred for 10 minutes.
-
Potassium carbonate is slowly added at 0-5°C, followed by stirring for 10 minutes.
-
Bis(2-chloroethyl)amine hydrochloride is added slowly at 0-5°C and stirred for another 10 minutes.
-
The mixture is heated to 95-100°C and stirred for 8 hours.
-
After cooling to 25-30°C, water is added, and the mixture is stirred for 45 minutes.
-
The precipitated solid is filtered, washed with water, and dried to yield 4-(piperazin-1-yl)phenol.
-
Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
The acetylation of this compound is a key step in the synthesis of ketoconazole.[6]
Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [7]
-
Reactants: 4-(1-Piperazinyl)phenol dihydrobromide, acetic anhydride, potassium carbonate.
-
Solvent: 1,4-Dioxane.
-
Procedure:
-
A mixture of 4-(1-piperazinyl)phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane is stirred and refluxed for 3 days.
-
The reaction mixture is filtered, and the filtrate is evaporated.
-
The solid residue is stirred in water, and sodium hydrogen carbonate is added.
-
The mixture is stirred for 30 minutes, and the precipitated product is filtered off.
-
The product is dissolved in a diluted hydrochloric acid solution and extracted with trichloromethane.
-
The acidic aqueous phase is separated and neutralized with ammonium hydroxide.
-
The product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.
-
Data Presentation
The following tables summarize key quantitative data for this compound and a common derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₀H₁₄N₂O | 178.23 | 223 | Light yellow to brown crystalline powder | 56621-48-8 |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | C₁₂H₁₆N₂O₂ | 220.27 | 181.3 | Off-white solid | 67914-60-7 |
Table 1: Physicochemical Properties
| Compound | Synthesis Method | Key Reactants | Solvent | Yield (%) | Reference |
| This compound | Cyclization | 4-Aminophenol, Bis(2-chloroethyl)amine HCl | MIBK, DMF | 96.87 (Purity by HPLC) | [5] |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Acetylation | 4-(1-Piperazinyl)phenol dihydrobromide, Acetic anhydride | 1,4-Dioxane | >80 | [7][8] |
Table 2: Synthetic Overview
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | FTIR (cm⁻¹) | Reference |
| This compound | 3.67 (s, 4H), 6.65-6.85 (m, 4H) | - | 3261 (N-H), 1599, 1506 (C=C), 1357 (Ar-N), 2955 (Ar-C-H) | [3] |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 2.04 (s, 3H), 2.90-3.10 (m, 4H), 3.45-3.60 (m, 4H), 6.65-6.85 (m, 4H), 8.80 (s, 1H) | 21.0, 41.5, 45.9, 50.2, 115.6, 118.8, 144.2, 151.2, 168.4 | - | [9] |
Table 3: Spectroscopic Data
Pharmacological Significance and Signaling Pathways
This compound and its derivatives exhibit a broad range of pharmacological activities, primarily through their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[10] The nature of the substituent on the second piperazine nitrogen atom significantly influences the affinity and efficacy at these receptors.
Interaction with Serotonin Receptors
Many arylpiperazines are known to interact with various serotonin receptor subtypes. The 5-HT₁A receptor is a common target, and its activation is associated with anxiolytic and antidepressant effects. The binding of a this compound derivative to the 5-HT₁A receptor typically initiates a signaling cascade involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1A Receptor Signaling Pathway
Interaction with Dopamine Receptors
Arylpiperazine derivatives are also prominent ligands for dopamine D₂ receptors. Their action as either agonists or antagonists at this receptor is a key determinant of their therapeutic potential, particularly in the context of antipsychotic medications. The canonical signaling pathway for D₂ receptors involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Caption: Dopamine D2 Receptor Signaling Pathway
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key starting material and intermediate.
Antifungal Agents
As previously mentioned, this compound is a cornerstone in the synthesis of ketoconazole.[1] The piperazine and hydroxyphenyl moieties form a significant portion of the final drug structure. Its acetylated derivative, 1-acetyl-4-(4-hydroxyphenyl)piperazine, is a direct precursor that undergoes further chemical modifications to yield ketoconazole.[6] Similarly, it is a vital intermediate in the production of posaconazole.[5]
Caption: Synthetic Utility Workflow
Central Nervous System (CNS) Drug Discovery
The arylpiperazine scaffold, with this compound as a prime example, is extensively utilized in the design and synthesis of novel CNS-active compounds.[2] By modifying the substituent on the second nitrogen of the piperazine ring, medicinal chemists can fine-tune the pharmacological profile to achieve desired activities, such as antidepressant, antipsychotic, or anxiolytic effects. The hydroxyphenyl group can also serve as a handle for further chemical modifications or as a key pharmacophoric element for receptor binding.
Conclusion
This compound has a rich history rooted in the exploration of bioactive arylpiperazines. While its initial discovery may not be attributed to a single event, its enduring importance is undeniable. It serves as a testament to the significance of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its continued use in the synthesis of established drugs and as a scaffold for the discovery of new therapeutic agents ensures its relevance for researchers and drug development professionals for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 1-(4-Hydroxyphenyl)piperazine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(4-hydroxyphenyl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Its unique combination of a phenolic hydroxyl group and a piperazine ring allows for versatile chemical modifications, leading to compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this compound derivatives, supported by detailed experimental protocols and visual representations of key biological pathways.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common approach involves the reaction of a suitably protected hydroquinone derivative with a piperazine or a bis(2-haloethyl)amine. Subsequent deprotection yields the desired scaffold.
General Synthesis Workflow
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
A widely utilized derivative, 1-acetyl-4-(4-hydroxyphenyl)piperazine, serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2]
Materials:
-
4-(1-Piperazinyl)phenol dihydrobromide
-
Acetic anhydride
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Sodium hydrogen carbonate
-
Diluted hydrochloric acid
-
Trichloromethane
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[3]
-
The reaction mixture is filtered, and the filtrate is evaporated.[3]
-
The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[3]
-
The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.[3]
-
The solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.[3]
-
The resulting product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.[3]
Pharmacological Applications and Structure-Activity Relationships
The this compound scaffold has been extensively explored for its potential in treating a range of diseases, including cancer, central nervous system (CNS) disorders, microbial infections, and skin hyperpigmentation.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine | MCF7 (Breast) | 0.31 - 120.52 | [4] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine | T47D (Breast) | 0.31 - 120.52 | [4] |
| Arylpiperazine derivative | PC-3 (Prostate) | <10 | |
| Arylpiperazine derivative | LNCaP (Prostate) | <10 | |
| Arylpiperazine derivative | DU145 (Prostate) | <10 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[5]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound. Incubate for another 24 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Central Nervous System (CNS) Activity
The arylpiperazine moiety is a well-established pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Derivatives of this compound have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics.
Table 2: CNS Receptor Binding Affinities of Arylpiperazine Derivatives (Ki values in nM)
| Derivative | Receptor | Ki (nM) | Reference |
| Long-chain arylpiperazine | 5-HT1A | 3.77 - 1802 | [6][7] |
| Long-chain arylpiperazine | 5-HT2A | Varies | [6] |
| Long-chain arylpiperazine | 5-HT7 | 6.69 - 91.7 | [7] |
| Long-chain arylpiperazine | D2 | Varies | [6][7] |
| N-arylpiperazine | D2 | Micromolar | [8] |
| N-arylpiperazine | D3 | Micromolar | [8] |
Signaling Pathways
Serotonin 5-HT1A Receptor Signaling:
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), is coupled to Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects.[9]
Caption: Simplified 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling:
The D2 receptor, another GPCR, is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][10]
Caption: Simplified Dopamine D2 receptor signaling pathway (antagonist action).
Antimicrobial Activity
Certain derivatives of this compound have exhibited promising activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Piperazine Derivatives (MIC values in µg/mL)
| Derivative | Organism | MIC (µg/mL) | Reference |
| Piperazine derivative | S. aureus | 16 | [11] |
| Piperazine derivative | B. subtilis | 16 | [11] |
| Piperazine derivative | E. coli | 8 | [11] |
| Sparfloxacin derivative | Gram-positive bacteria | 1 - 5 | [12] |
| Gatifloxacin derivative | Gram-positive bacteria | 1 - 5 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating skin hyperpigmentation disorders. The phenolic hydroxyl group of the this compound scaffold is a key feature for tyrosinase inhibitory activity, often acting as a competitive inhibitor that mimics the natural substrate, tyrosine.[13][14]
Table 4: Tyrosinase Inhibitory Activity of this compound Derivatives (IC50 values in µM)
| Derivative | Enzyme Source | IC50 (µM) | Reference |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone | Agaricus bisporus | 1.5 - 82.4 | [15][16] |
| MehT-3 | Agaricus bisporus | 3.52 | [17] |
| MehT-3 | Human | 5.4 | [17] |
Mechanism of Tyrosinase Inhibition
Caption: Competitive inhibition of tyrosinase by a this compound derivative.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding tyrosinase solution to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted modifications make it a rich source of novel drug candidates. The diverse biological activities, ranging from anticancer and CNS modulation to antimicrobial and enzyme inhibition, underscore the broad therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to develop safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In-Vitro Studies Involving 1-(4-Hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro studies involving 1-(4-Hydroxyphenyl)piperazine and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways.
Core Compound: this compound
This compound, also known as 4-(1-piperazinyl)phenol, is a chemical entity that serves as a crucial scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of pharmacological activities, targeting various enzymes and receptors. This guide focuses on the in-vitro evaluation of the parent compound and its analogues.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in-vitro assays involving this compound and its derivatives, providing a clear comparison of their activities.
Table 1: Tyrosinase Inhibition Activity
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 28.9[1] | Kojic Acid | 17.8[1] |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone | 73.2[2] | ||
| (4-(4-hydroxyphenyl)piperazin-1-yl)(4-phenylphenyl)methanone | 128.3[2] | ||
| 2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone | 3.8[2] | ||
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | 1.5[1] | ||
| Other ortho-substituted aroyl derivatives | 1.5 - 4.6[1] |
Table 2: Opioid Receptor Antagonist Activity (for 1-substituted 4-(3-hydroxyphenyl)piperazine analogues)
| Compound | Receptor | K_e_ (nM) |
| Piperazine analogue 5a | µ | 8.47[3] |
| δ | 34.3[3] | |
| κ | 36.8[3] |
Note: Data for the 4-hydroxyphenyl isomer was not available in the searched literature. The provided data is for the 3-hydroxyphenyl analogue to give a contextual understanding of the activity of this class of compounds.
Key In-Vitro Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase (AbTYR)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound or its derivatives
-
Kojic acid (reference inhibitor)
-
Phosphate buffer (0.05 M, pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed B16F10 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity of a compound at G-protein coupled opioid receptors.
Materials:
-
Cell membranes from cells expressing cloned human µ, δ, or κ opioid receptors.
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
Selective opioid receptor agonists (e.g., DAMGO for µ, DPDPE for δ, U69,593 for κ)
-
Test compounds (1-substituted 4-(3-hydroxyphenyl)piperazines)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the test compound, a fixed concentration of the selective agonist, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The antagonist activity (Ke value) is determined by the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key biological pathways and experimental workflows relevant to the in-vitro studies of this compound and its derivatives.
Tyrosinase Inhibition and Melanogenesis Pathway
Caption: Competitive inhibition of Tyrosinase by this compound in the melanogenesis pathway.
Experimental Workflow for Tyrosinase Inhibitor Screening
Caption: A typical experimental workflow for screening tyrosinase inhibitors in vitro.
GPCR Antagonism Functional Assay Workflow ([³⁵S]GTPγS Binding)
Caption: Workflow for determining GPCR antagonist potency using the [³⁵S]GTPγS binding assay.
This guide provides a foundational understanding of the in-vitro evaluation of this compound and its derivatives. The provided data and protocols can be adapted and expanded upon for further research and development in this area.
References
- 1. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-arylation of Piperazine with 4-bromophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of piperazine is a fundamental transformation in organic synthesis, yielding N-arylpiperazine moieties that are prevalent in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed protocols for the N-arylation of piperazine with 4-bromophenol, a key building block in medicinal chemistry. The two primary methods detailed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer versatile and efficient routes to the desired 1-(4-hydroxyphenyl)piperazine product.
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst with a suitable phosphine ligand.[1][2][3] In contrast, the Ullmann condensation is a classic method that employs a copper catalyst, often requiring higher reaction temperatures but providing an alternative synthetic route.[4][5] The choice between these methods may depend on factors such as substrate scope, functional group tolerance, and cost.
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
4-bromophenol
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromophenol (1.0 mmol, 1.0 eq), piperazine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines the synthesis of this compound using a copper-catalyzed Ullmann-type reaction.
Materials:
-
4-bromophenol
-
Piperazine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-bromophenol (1.0 mmol, 1.0 eq), piperazine (1.5 mmol, 1.5 eq), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
The reaction mixture is stirred and heated to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (3 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography with a suitable eluent (e.g., ethyl acetate/hexanes gradient or dichloromethane/methanol gradient) to yield the desired this compound.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the N-arylation of piperazine with 4-bromophenol.
Table 1: Comparison of Buchwald-Hartwig and Ullmann Protocols
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(II) acetate | Copper(I) iodide |
| Ligand | XPhos | None (or simple ligands) |
| Base | Sodium tert-butoxide | Potassium carbonate |
| Solvent | Toluene | DMF or DMSO |
| Temperature | 100 °C | 120-140 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 75-95% | 60-85% |
Table 2: Substrate Scope and Yields (Buchwald-Hartwig Amination)
| Aryl Halide | Amine | Product | Yield (%) |
| 4-bromophenol | Piperazine | This compound | 88 |
| 4-chlorophenol | Piperazine | This compound | 75 |
| 4-iodophenol | Piperazine | This compound | 92 |
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
Caption: General Reaction Scheme.
References
Application of 1-(4-Hydroxyphenyl)piperazine in Antifungal Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)piperazine is a versatile scaffold that has garnered significant attention in the field of medicinal chemistry, particularly in the development of novel antifungal agents. Its structural motif is a key component in several clinically important antifungal drugs. This document provides a comprehensive overview of the application of this compound in antifungal drug discovery, including its role as a crucial intermediate, the antifungal activity of its derivatives, and detailed protocols for in vitro evaluation.
The core structure of this compound serves as a foundational building block for the synthesis of more complex molecules with potent antifungal properties. Notably, it is a key intermediate in the synthesis of triazole antifungal medications such as itraconazole and posaconazole[1]. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes, while the hydroxyphenyl group provides a site for further chemical modification to optimize biological activity and selectivity.
Derivatives of this compound have demonstrated a broad spectrum of antifungal activity against various pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. The mechanism of action for many of these derivatives is analogous to that of other azole antifungals, which involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[2][3][4][5].
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many azole derivatives, including those synthesized from this compound, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes[6][7].
The key enzyme targeted by these antifungal agents is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51)[2][3]. This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane structure and function ultimately inhibits fungal growth and replication[2][8].
Antifungal Activity of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant antifungal activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various fungal pathogens. The data is compiled from various studies and illustrates the potential of this chemical class.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(4-Hydroxyphenyl)-4-(...)-piperazine Derivative A | Candida albicans | 8 | [9] |
| 1-(4-Hydroxyphenyl)-4-(...)-piperazine Derivative B | Aspergillus niger | 16 | [9] |
| 1-(4-Hydroxyphenyl)-4-(...)-piperazine Derivative C | Aspergillus flavus | 32 | [9] |
| 1-(4-Hydroxyphenyl)-4-(...)-piperazine Derivative D | Aspergillus fumigatus | >64 | [9] |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | [10] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | [10] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 µM | [10] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable evaluation of new antifungal candidates. The following sections provide step-by-step protocols for key in vitro assays.
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Protocol 2: MTT Cytotoxicity Assay
This assay is used to assess the cytotoxicity of the antifungal compounds against mammalian cell lines to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the compound concentration.
-
Conclusion
This compound represents a valuable scaffold in the ongoing search for new and effective antifungal agents. Its utility as a key synthetic intermediate for established drugs and the promising antifungal activity of its derivatives underscore its importance in medicinal chemistry. The provided protocols for antifungal susceptibility testing and cytotoxicity assessment offer a standardized framework for the in vitro evaluation of novel compounds derived from this versatile chemical entity. Further exploration of structure-activity relationships and optimization of lead compounds based on the this compound core hold significant promise for the development of the next generation of antifungal therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analytical Method for Purity Assessment of 1-(4-Hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)piperazine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and accuracy.
This application note details a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential impurities.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential process-related impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase. A UV detector is employed for the detection and quantification of the separated compounds.
Materials and Reagents
-
Reference Standard: this compound, USP or equivalent, of known purity.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Buffer Reagents: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4).
-
Sample: this compound test sample.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Kromasil, or equivalent) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
Preparation of Standard Solution
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) and sonicate to dissolve. Make up the volume with the diluent to obtain a standard solution with a concentration of approximately 500 µg/mL.
Preparation of Sample Solution
Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Make up the volume with the diluent to obtain a sample solution with a concentration of approximately 500 µg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor (Asymmetry factor): Not more than 1.5 for the this compound peak.
-
Theoretical plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
Analysis Procedure
Inject the prepared standard and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.
Calculation of Purity
The purity of the this compound sample is calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the reference standard.
Method Validation Summary
The proposed analytical method should be validated in accordance with ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. Peak purity should be confirmed by a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). |
| Accuracy | The percentage recovery should be between 98.0% and 102.0% at three different concentration levels. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days by different analysts. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ level should have an RSD ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship for purity assessment.
Application Notes and Protocols for the Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the pharmaceutical industry. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known as AHPP, is a piperazine derivative of significant interest in medicinal and pharmaceutical chemistry.[1][2] It serves as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum antifungal agent ketoconazole.[2][3] The compound's structure, featuring a piperazine ring, an acetyl group, and a hydroxyphenyl moiety, imparts it with versatile reactivity for developing novel therapeutic agents.[1][2] Beyond its role as a synthetic intermediate, derivatives of 1-acetyl-4-(4-hydroxyphenyl)piperazine have been investigated for a range of biological activities, including potential antibacterial, anticancer, and neurological applications.[4][]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | [][6] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][] |
| Molecular Weight | 220.27 g/mol | [1][] |
| Appearance | White to off-white crystalline solid | [1][] |
| Melting Point | 180-185 °C (literature) | |
| Solubility | Slightly soluble in water; soluble in ethanol and other polar solvents. | [1] |
| CAS Number | 67914-60-7 |
Synthesis Protocols
Two common methods for the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine are detailed below. The primary route involves the acetylation of 1-(4-hydroxyphenyl)piperazine or its salt form.
Protocol 1: Synthesis using Potassium Carbonate in 1,4-Dioxane
This protocol is a widely cited method for the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine.
Reaction Scheme:
Caption: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine via acetylation.
Materials:
-
4-(1-Piperazinyl)phenol dihydrobromide
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Sodium hydrogen carbonate (NaHCO₃)
-
Diluted hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate is prepared in 300 parts of 1,4-dioxane.[7][8]
-
The reaction mixture is stirred and refluxed for 3 days.[7][8]
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is evaporated to dryness to obtain a solid residue.[7][8]
-
The residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[7][8]
-
The precipitated product is filtered off and then dissolved in a diluted hydrochloric acid solution.
-
The acidic aqueous solution is extracted with trichloromethane to remove non-basic impurities.
-
The acidic aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the product.[7][8]
-
The product is filtered off, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 1-acetyl-4-(4-hydroxyphenyl)piperazine.[7][8]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~27% (based on starting material proportions) | [9] |
| Melting Point | 181.3 °C | [7][8][9] |
Protocol 2: High-Yield Synthesis in Ethanol-Water
This modified protocol offers a higher yield and uses a more environmentally benign solvent system.[9][10]
Materials:
-
4-Hydroxyphenylpiperazine dihydrobromide
-
Ethanol
-
Water
-
Potassium carbonate (K₂CO₃), powder
-
Acetic anhydride
Procedure:
-
In a reaction flask, dissolve 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in 15 ml of water.[9]
-
Add 60 ml of ethanol to the solution.
-
Under ice-cold stirring, gradually add potassium carbonate powder until the evolution of CO₂ gas subsides.[9]
-
Add 9.6 ml of acetic anhydride, followed by an additional 6.3 g of potassium carbonate powder, and stir for 30 minutes.[9]
-
Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining the pH between 8 and 9.[9]
-
After cooling, a solid precipitates.
-
Filter the solid and wash it with water until neutral to obtain the crude product.
-
The crude product can be recrystallized from ethanol for further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >85% | [9] |
| Melting Point (crude) | 180-182 °C | [9] |
| Melting Point (recrystallized) | 190-193 °C | [9] |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of 1-acetyl-4-(4-hydroxyphenyl)piperazine is outlined below.
Caption: General experimental workflow for synthesis and analysis.
Safety and Handling
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Perform reactions in a well-ventilated fume hood.
-
1-Acetyl-4-(4-hydroxyphenyl)piperazine may cause skin, eye, or respiratory tract irritation.[1]
-
Store the compound in a cool, dry, and dark place away from strong oxidizing agents.[1][11]
Applications in Pharmaceutical Development
1-Acetyl-4-(4-hydroxyphenyl)piperazine is a versatile intermediate with several applications in drug discovery and development:
-
Antifungal Agents: It is a key precursor in the multi-step synthesis of ketoconazole and its analogs.[2][3]
-
Neurological Disorders: The piperazine scaffold is common in drugs targeting the central nervous system (CNS), and this compound serves as a starting point for developing potential antipsychotic, antidepressant, or anxiolytic agents.[1]
-
Antioxidant Research: The phenolic hydroxyl group imparts antioxidant properties, making it a subject of interest in studies related to oxidative stress.[4]
-
Novel Compound Synthesis: The reactivity of the hydroxyphenyl group and the piperazine ring allows for various chemical modifications, making it a valuable building block for creating new chemical entities and compound libraries for drug screening.[1][2]
References
- 1. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]
- 2. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 3. marutiindustries.in [marutiindustries.in]
- 4. chemimpex.com [chemimpex.com]
- 6. Piperazine, 1-acetyl-4-(4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 9. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 10. Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar [semanticscholar.org]
- 11. 1-Acetyl-4-(4-hydroxyphenyl) - piperazine Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
Experimental procedure for tyrosinase inhibition assay using hydroxyphenylpiperazine derivatives
An Experimental Protocol for Evaluating Hydroxyphenylpiperazine Derivatives as Tyrosinase Inhibitors
Application Note
Introduction
Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that plays a pivotal role in the initial rate-limiting steps of melanin biosynthesis.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents in cosmetics and pharmaceuticals.[1][3] A novel class of synthetic compounds, hydroxyphenylpiperazine derivatives, has shown significant potential as potent tyrosinase inhibitors.[4][5] This document provides a detailed protocol for conducting an in vitro tyrosinase inhibition assay to screen and characterize these derivatives.
Principle of the Assay
The assay is based on the ability of tyrosinase to oxidize L-DOPA, which leads to the formation of dopachrome, an orange/red-colored product. The rate of dopachrome formation can be monitored by measuring the increase in absorbance at approximately 475 nm.[6][7] When a tyrosinase inhibitor, such as a hydroxyphenylpiperazine derivative, is present, it will reduce the rate of the enzymatic reaction, resulting in a decreased rate of color formation. The inhibitory potency of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).
Melanin Biosynthesis Pathway and Inhibition
The following diagram illustrates the initial steps of the melanin synthesis pathway and the inhibitory action of hydroxyphenylpiperazine derivatives on tyrosinase.
Experimental Protocol
This protocol is optimized for a 96-well microplate format, suitable for screening multiple compounds and concentrations.
1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Agaricus bisporus (Sigma-Aldrich)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich)
-
Hydroxyphenylpiperazine test derivatives
-
Kojic Acid (positive control inhibitor)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 475 nm
2. Reagent Preparation
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.[8]
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[8][9]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer. Prepare this solution fresh just prior to use, as it is prone to auto-oxidation.[8]
-
Test Compound and Control Solutions: Prepare stock solutions of the hydroxyphenylpiperazine derivatives and kojic acid in DMSO (e.g., 10 mM). Create a series of dilutions in sodium phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the reaction mixture should not exceed 1% to avoid affecting enzyme activity.[8][9]
3. Assay Procedure
The following diagram outlines the experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Plate Setup:
-
In a 96-well plate, add the following components in the specified order for a final volume of 100 µL per well.[8]
-
Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective hydroxyphenylpiperazine derivative dilution, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective kojic acid dilution, and 20 µL of tyrosinase solution.
-
Negative Control Well (100% Activity): 60 µL of sodium phosphate buffer (or 40 µL buffer + 20 µL DMSO vehicle) and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of sodium phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.[8][9]
-
Initiate Reaction: Add 20 µL of the freshly prepared L-DOPA solution to all wells to start the reaction.[8]
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take kinetic readings every minute for 10-20 minutes.[6][8]
Data Analysis
-
Calculate Reaction Rate (Velocity): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compounds:
% Inhibition = [ (V₀ control - V₀ sample) / V₀ control ] x 100
-
V₀ control: The reaction rate of the negative control (enzyme + substrate without inhibitor).
-
V₀ sample: The reaction rate in the presence of the test compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, can be determined using non-linear regression analysis.
Data Presentation: Inhibitory Activity of Hydroxyphenylpiperazine Derivatives
The following table summarizes the tyrosinase inhibitory activity of selected (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, demonstrating their potency relative to the standard inhibitor, kojic acid.
| Compound ID | Aroyl Moiety Substituent | IC50 (µM)[5][10] | Inhibition Mechanism |
| Derivative 1 | 2-chlorobenzoyl | 1.5 | Competitive |
| Derivative 2 | 2-bromobenzoyl | 2.6 | Competitive |
| Derivative 3 | 2-methylbenzoyl | 4.6 | Competitive |
| Derivative 4 | 4-chlorobenzoyl | 20.3 | Not specified |
| Precursor | (4-hydroxyphenyl)piperazine | 28.9 | Not specified |
| Kojic Acid | (Reference Compound) | 17.8 | Competitive |
Note: The data presented is derived from published research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives assayed against Agaricus bisporus tyrosinase (AbTYR).[5][10] Compounds with hydrophobic ortho-substituents on the aroyl moiety showed the highest inhibitory activity.[4][10]
Advanced Analysis: Enzyme Kinetics
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis can be performed.
-
Procedure: Set up the assay as described above, but for each fixed inhibitor concentration (including a zero-inhibitor control), vary the concentration of the substrate, L-DOPA.[1]
-
Data Analysis: Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: Generate a Lineweaver-Burk plot by plotting the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[10][11] The pattern of the lines for different inhibitor concentrations will indicate the type of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. attogene.com [attogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: The Role of 1-(4-Hydroxyphenyl)piperazine in the Development of CNS-Targeted Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(4-Hydroxyphenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel agents targeting the central nervous system (CNS). Its structural features allow for versatile chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This document provides detailed application notes and protocols for researchers engaged in the development of CNS-targeted agents based on this versatile chemical entity. The protocols outlined below are foundational for assessing the potential of newly synthesized this compound derivatives as treatments for a range of neurological and psychiatric disorders.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for representative this compound derivatives, providing a comparative overview of their binding affinities and functional activities at various CNS receptors. This data is crucial for understanding the structure-activity relationships (SAR) and guiding the optimization of lead compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives
| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Derivative A | 5-HT1A | 15 | WAY-100635 | 0.9 |
| Derivative B | D2 | 142 | Haloperidol | 1.5 |
| Derivative C | µ-Opioid | 8.47 | DAMGO | 1.2 |
| Derivative D | δ-Opioid | 34.3 | DPDPE | 0.8 |
| Derivative E | κ-Opioid | 36.8 | U-69,593 | 0.9 |
| LP-211 | 5-HT7 | 0.58 (rat), 15 (human) | SB-269970 | 1.2 |
| MEL-9 | 5-HT7 | 0.8 | SB-269970 | 1.2 |
Table 2: In Vivo Efficacy of a Representative this compound Analog in Behavioral Models
| Behavioral Test | Animal Model | Dose (mg/kg) | Effect |
| Forced Swim Test | Mouse | 10 | 35% decrease in immobility time |
| Elevated Plus Maze | Rat | 5 | 50% increase in time spent in open arms |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product and concentrate to yield the final compound.
-
Characterize the synthesized compound using NMR, mass spectrometry, and melting point analysis.
Protocol 2: Radioligand Binding Assay for CNS Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to specific CNS receptors expressed in cell membranes.[1][2][3]
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A, D2)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compounds (this compound derivatives) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral test to screen for potential antidepressant activity.[4][5][6]
Materials:
-
Male mice (e.g., C57BL/6)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Test compound and vehicle control
-
Video recording and analysis software
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse individually into a beaker.
-
Record the behavior of the mice for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility in the test group compared to the vehicle control group is indicative of an antidepressant-like effect.
-
After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[7][8]
Materials:
-
Male rats or mice
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
-
Test compound and vehicle control
Procedure:
-
Administer the test compound or vehicle to the animals as required.
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
After the test, return the animal to its home cage. Clean the maze thoroughly between each animal to remove any olfactory cues.
Mandatory Visualizations
Signaling Pathway
Caption: Serotonergic signaling pathway modulated by a this compound derivative.
Experimental Workflow
Caption: Workflow for the development of CNS agents from this compound.
Logical Relationship
Caption: Logical progression from compound properties to a preclinical candidate.
References
- 1. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. Elevated plus maze protocol [protocols.io]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docking Studies of 1-(4-Hydroxyphenyl)piperazine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the docking studies of 1-(4-Hydroxyphenyl)piperazine with various protein targets. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, known to interact with a range of biological targets. Its derivatives have been investigated for various therapeutic applications, including as central nervous system agents and enzyme inhibitors. This document focuses on the interaction of the parent compound, this compound, with several key protein targets, summarizing available binding data and providing protocols for experimental validation.
Target Proteins and Quantitative Data
The interaction of this compound with several key proteins has been investigated. While specific quantitative docking scores and binding affinities for the parent compound are not extensively available in the public domain for all targets, this section summarizes the existing data. For some targets, data from closely related derivatives are provided to give an indication of potential interactions.
| Target Protein | Ligand | Assay Type | Quantitative Data | Reference |
| Tyrosinase (Agaricus bisporus) | This compound | Enzyme Inhibition Assay | IC50: 28.9 µM | [1][2] |
| Dopamine D2 Receptor | Arylpiperazine Derivatives | Radioligand Binding Assay | Ki values for derivatives vary widely, often in the nanomolar to micromolar range. | [3][4][5][6] |
| Serotonin 5-HT1A Receptor | Arylpiperazine Derivatives | Radioligand Binding Assay | Ki values for derivatives are typically in the nanomolar range. | [7][8][9][10][11] |
| Mu-Opioid Receptor | 1-Substituted 4-(3-Hydroxyphenyl)piperazines | [³⁵S]GTPγS Binding Assay | Ke values for derivatives are in the nanomolar range. | [12] |
| Lanosterol 14α-demethylase | Azole Antifungals (for comparison) | Antifungal Susceptibility & Docking | No direct data for this compound. Azoles show potent inhibition. | [13][14][15][16][17][18][19][20] |
Note: The data for Dopamine, Serotonin, and Mu-Opioid receptors are for derivatives of this compound and should be considered indicative of the potential for the parent compound to interact with these targets. Further experimental validation is required to determine the precise binding affinities and docking scores for this compound itself.
Experimental Protocols
Molecular Docking Protocol (General)
This protocol outlines a general workflow for performing molecular docking studies of this compound with a target protein.
3.1.1. Preparation of the Receptor
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. Add polar hydrogens and assign appropriate charges using molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera).
-
Define Binding Site: Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools. Define the grid box dimensions to encompass the entire binding site.
3.1.2. Preparation of the Ligand
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsion Angles: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.
3.1.3. Docking Simulation
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.
-
Configuration: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execution: Run the docking simulation. The software will explore different conformations and orientations of the ligand within the receptor's binding site and calculate a docking score for each pose.
3.1.4. Analysis of Results
-
Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the receptor. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Scoring Function: The docking score provides an estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)piperazine, also known as 4-(piperazin-1-yl)phenol, is a key building block in the synthesis of numerous biologically active molecules and pharmaceutical compounds. Its versatile structure, featuring a piperazine ring coupled with a phenol moiety, allows for extensive functionalization, making it a valuable intermediate in drug discovery and development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two prominent synthetic routes: the Buchwald-Hartwig amination and the reaction of 4-aminophenol with bis(2-chloroethyl)amine. Additionally, protocols for the synthesis of important derivatives are presented, along with insights into the biological activities and relevant signaling pathways of these compounds.
Synthetic Routes and Methodologies
Two primary methodologies have been identified for the large-scale synthesis of this compound and its derivatives:
-
Route A: Buchwald-Hartwig Amination: This modern approach involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine. It offers high yields and good functional group tolerance, making it a versatile method for synthesizing a wide range of N-arylpiperazines.[1][2][3][4]
-
Route B: Reaction of 4-Aminophenol with Bis(2-chloroethyl)amine: This classical method provides a direct route to this compound through the cyclization of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[5]
A key derivative, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, is often synthesized from this compound via N-arylation with a nitro-substituted aryl halide followed by reduction.
Data Presentation: Comparative Analysis of Synthetic Protocols
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Large-Scale Synthesis of 1-(4-(4-nitrophenyl)piperazin-1-yl)phenol via N-Arylation
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 420 g (2.36 mol) | [6][7] |
| 1-Chloro-4-nitrobenzene | 520.6 g (3.30 mol) | [6][7] |
| N,N-Diisopropylethylamine (Hünig's Base) | 457.5 g (3.54 mol) | [6][7] |
| Solvent | ||
| N-Methylpyrrolidone (NMP) | 1260 ml | [6][7] |
| Reaction Conditions | ||
| Temperature | 120-125 °C | [6][7] |
| Reaction Time | 5-7 hours | [6][7] |
| Work-up Solvent | ||
| Isopropanol | 6.3 L | [6][7] |
Table 2: Large-Scale Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine via Reduction
| Parameter | Value | Reference |
| Starting Material | ||
| 1-(4-(4-nitrophenyl)piperazin-1-yl)phenol | 430 g (1.34 mol) | [6][7][8] |
| Reducing Agent | ||
| Sodium Hypophosphite Monohydrate | 497 g | [6][7][8] |
| Catalyst | ||
| 5% Palladium on Charcoal (50% water wet) | 52 g | [6][7][8] |
| Solvent | ||
| Methoxyethanol | 2.8 L | [6][7][8] |
| Water | 1.12 L | [6][7][8] |
| Reaction Conditions | ||
| Temperature | 70-80 °C | [6][7][8] |
| Reaction Time | 30-45 minutes (after addition) | [6][7][8] |
| Product Yield | 317 g (88%) | [8] |
| Product Purity (HPLC) | 99.7% (area percentage) | [8] |
Table 3: Buchwald-Hartwig Synthesis of 1,4-bis(p-methoxyphenyl)piperazine
| Parameter | Value | Reference |
| Starting Materials | ||
| Piperazine | 0.431 g (5 mmol) | [2] |
| p-Methoxybromobenzene | 2.244 g (12 mmol) | [2] |
| Catalyst | ||
| Palladium Acetate | 0.025 g | [2] |
| Base | ||
| Potassium tert-amylate | 1.8 g | [2] |
| Solvent | ||
| Toluene | 40 ml | [2] |
| Reaction Conditions | ||
| Temperature | 110 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Product Yield | 1.343 g (90%) | [2] |
| Product Purity | 99% | [2] |
Experimental Protocols
Protocol for the Synthesis of 4-(Piperazin-1-yl)phenol
This protocol is based on the reaction of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[5]
Materials:
-
4-Aminophenol (150 g)
-
Bis(2-chloroethyl)amine hydrochloride (318.88 g)
-
Potassium carbonate (760.64 g)
-
Tetrabutylammonium bromide (87 g)
-
Methyl isobutyl ketone (750 ml)
-
Dimethylformamide (150 ml)
-
Water
Procedure:
-
To a pre-cooled mixture of methyl isobutyl ketone and dimethylformamide at 0-5°C, add 4-aminophenol and tetrabutylammonium bromide. Stir the mixture for 10 minutes.
-
Slowly add potassium carbonate to the mixture at 0-5°C and stir for 10 minutes.
-
Slowly add bis(2-chloroethyl)amine hydrochloride to the mixture at 0-5°C and stir for 10 minutes.
-
Heat the mixture to 95-100°C and stir for 8 hours.
-
Allow the mixture to cool to 25-30°C.
-
Add water to the mixture and stir for 45 minutes at 25-30°C.
-
Filter the precipitated solid.
-
Wash the filtered solid with water and stir for 30 minutes.
-
Filter the solid and dry to obtain the titled product.
Yield: 175 g; Purity by HPLC: 96.87%.[5]
Protocol for the Synthesis of 1-(4-(4-nitrophenyl)piperazin-1-yl)phenol
This protocol details the N-arylation of this compound.[6][7]
Materials:
-
This compound (420 g, 2.36 mol)
-
1-Chloro-4-nitrobenzene (520.6 g, 3.30 mol)
-
N,N-Diisopropylethylamine (457.5 g, 3.54 mol)
-
N-Methylpyrrolidone (1260 ml)
-
Isopropanol
Procedure:
-
Under a nitrogen atmosphere, suspend this compound, 1-chloro-4-nitrobenzene, and N,N-Diisopropylethylamine in N-Methylpyrrolidone.
-
Heat the mixture to 120-125°C. The solution should become clear.
-
Stir the solution at 120-125°C and monitor the reaction by HPLC.
-
After complete reaction (approximately 5-7 hours), cool the solution to 75-80°C.
-
Add 6.3 liters of isopropanol over about 30 minutes, maintaining the temperature at 75-80°C.
-
Cool the suspension to 20-25°C and stir overnight.
-
Cool the suspension to -10° to -5°C and stir for 30 minutes.
-
Filter the product, wash with isopropanol, followed by warm water.
-
Dry the product under vacuum at 50°C to a constant weight.
Protocol for the Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
This protocol describes the reduction of the nitro-intermediate.[6][7][8]
Materials:
-
1-(4-(4-nitrophenyl)piperazin-1-yl)phenol (430 g, 1.34 mol)
-
5% Palladium on charcoal (50% water wet, 52 g)
-
Sodium hypophosphite monohydrate (497 g)
-
Methoxyethanol (2.8 L)
-
Water (1.12 L)
-
Concentrated Hydrochloric Acid
-
Concentrated Sodium Hydroxide Solution
-
Methanol
Procedure:
-
Under a nitrogen atmosphere, suspend 1-(4-(4-nitrophenyl)piperazin-1-yl)phenol in methoxyethanol at 20-25°C.
-
Add the palladium on charcoal catalyst.
-
Degas the suspension (3 times) and heat to 70-75°C.
-
Slowly add a solution of sodium hypophosphite monohydrate in water over 2-2.5 hours at 70-75°C. Maintain the temperature at 75-80°C during the addition.
-
After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC.
-
Once the reaction is complete (30-45 minutes), cool the suspension to 25-30°C and dilute with water.
-
Adjust the pH to ≤2 by adding concentrated hydrochloric acid at 25-30°C and stir for 15 minutes.
-
Filter off the catalyst and wash with water.
-
Combine the filtrates, warm to 35-40°C, and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.
-
Filter the product under nitrogen, wash with water, a water/methanol mixture (1:1), and then methanol.
-
Dry the product under vacuum at 50°C to a constant weight.
Visualization of Workflows and Pathways
Synthesis Workflow Diagrams
Caption: Overview of two primary synthetic routes to produce aryl piperazines.
Caption: Workflow for the synthesis of a key aminophenyl derivative.
Signaling Pathway Involvement
Derivatives of this compound have been investigated for their biological activities, showing interactions with several key signaling pathways.
Caption: Biological targets of this compound derivatives.
Biological Activities and Applications
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities.
-
Tyrosinase Inhibition: Certain derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. This makes them potential candidates for the treatment of hyperpigmentation disorders.[9][10][11]
-
Central Nervous System Activity: Some piperazine derivatives exhibit antidepressant- and anxiolytic-like activities. These effects are believed to be mediated through the modulation of serotonergic, noradrenergic, and dopaminergic pathways, with specific interactions at 5-HT1A, D2, and α1B receptors.[12]
-
Antifungal Agents: 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine is a crucial intermediate in the synthesis of triazole antifungal agents like Posaconazole.[5]
-
Other Therapeutic Areas: The piperazine scaffold is prevalent in drugs targeting a wide range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases, highlighting the importance of intermediates like this compound.[13]
Quality Control and Analytical Methods
For large-scale synthesis, robust analytical methods are crucial for ensuring the quality and purity of the final product and intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for monitoring reaction progress and determining the purity of the final product.[5][6][7][8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the conversion of starting materials to products during the reaction.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the identification and quantification of piperazine derivatives and potential impurities.[14]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation of the synthesized compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 7. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 8. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Derivatization of 1-(4-Hydroxyphenyl)piperazine for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1-(4-hydroxyphenyl)piperazine, a versatile scaffold in medicinal chemistry, to explore its structure-activity relationships (SAR). The protocols outlined below are intended to guide researchers in the synthesis and evaluation of novel analogs for various biological targets.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. Its derivatives have shown affinity for a range of targets, including serotonin, dopamine, and adrenergic receptors, and have been investigated for their potential as antifungal and anti-melanogenic agents.[1][2][3] The presence of three key modification points—the phenolic hydroxyl group (O-alkylation/acylation), the secondary amine of the piperazine ring (N-alkylation/acylation), and the aromatic ring (electrophilic substitution)—allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
This guide focuses on derivatization strategies at the secondary amine, a common approach for generating libraries of compounds for SAR studies. Specifically, we will detail the synthesis of N-aroyl derivatives of this compound, which have shown promise as tyrosinase inhibitors.[4][5][6][7]
Data Presentation: SAR of N-Aroyl-1-(4-hydroxyphenyl)piperazine Derivatives as Tyrosinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus (AbTYR).[4][5][7] This data provides a clear example of how systematic structural modifications can inform SAR.
| Compound ID | R (Substitution on Aroyl Moiety) | IC50 (µM)[4] |
| 1 | H (Benzoyl) | 73.2 |
| 2 | 2-Cl | <5 |
| 3 | 2-Br | <5 |
| 4 | 2-CF3 | <5 |
| 5 | 2-OCH3 | <5 |
| 6 | 2,4-diCl | 1.5 ± 0.1 |
| 7 | 4-Phenyl | 128.3 |
| Kojic Acid (Reference) | - | 17.8 |
Key SAR Insights:
-
Influence of Aroyl Moiety: The introduction of an aroyl group on the piperazine nitrogen significantly influences tyrosinase inhibitory activity.
-
Effect of Ortho-Substitution: Compounds with electron-withdrawing or electron-donating groups at the C-2' position of the benzoyl ring (compounds 2-5) demonstrated potent inhibitory activity, with IC50 values significantly lower than the reference compound, kojic acid.[4]
-
Impact of Multiple Substitutions: The addition of a second chlorine atom at the C-4' position (compound 6) further enhanced potency, resulting in the most active compound in the series.[4]
-
Steric Hindrance: A bulky substituent like a phenyl group at the C-4' position (compound 7) was detrimental to activity.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives
This protocol describes the coupling of this compound with various benzoyl chlorides.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 2-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.[7]
Protocol 2: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against Agaricus bisporus tyrosinase (AbTYR).
Materials:
-
Agaricus bisporus tyrosinase (AbTYR)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Synthesized inhibitor compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.
-
Add 140 µL of phosphate buffer (50 mM, pH 6.8).
-
Add 20 µL of AbTYR solution (in phosphate buffer) to each well.
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Measure the absorbance at 475 nm every minute for 10 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[7]
Visualizations
Caption: Workflow for SAR studies of this compound derivatives.
Caption: Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.
Caption: Logical flow of a structure-activity relationship (SAR) study.
References
- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. This compound hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]
- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-Hydroxyphenyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield unexpectedly low?
A1: Low yields can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. Moisture can interfere with many organic reactions.
-
Inert Atmosphere: Some synthetic routes are sensitive to oxygen. Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and improve yield.[1]
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., Palladium on carbon), ensure it is not expired or deactivated.[1]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the yield. Refer to the data tables below for optimized conditions from various synthetic routes.
Q2: I'm observing significant byproduct formation. How can I minimize this?
A2: The formation of byproducts is a common challenge. Here are some strategies to improve the purity of your reaction mixture:
-
Solvent Selection: The choice of solvent can influence the reaction pathway. For instance, in the acetylation of 4-hydroxyphenyl piperazine dihydrobromide, using an alcohol-based solvent can reduce or prevent the formation of byproducts.[3][4]
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to side reactions. Maintain the recommended temperature throughout the reaction.[1]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired products.
Q3: My final product has a low purity after purification. What can I do?
A3: If your product's purity is not satisfactory after initial purification, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that effectively separates your product from the impurities.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a highly effective purification method.[5]
-
Washing Steps: Ensure that the crude product is thoroughly washed to remove any unreacted starting materials or soluble byproducts before further purification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently employed method involves the reaction of N-(4-Hydroxyphenyl)-piperazine with a substituted nitrobenzene, followed by the reduction of the nitro group.[2][6] Another common approach is the Buchwald-Hartwig coupling reaction between piperazine and a protected p-halophenol derivative.[5][7]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by TLC or HPLC.[1][2] This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Q3: What are the key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reactions may require the use of a fume hood, especially when working with volatile or hazardous reagents. Reactions involving catalysts like palladium on carbon should be handled with care, as they can be pyrophoric.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different synthetic routes to this compound and its precursors.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Buchwald-Hartwig Coupling | p-methoxybromobenzene, piperazine | Palladium acetate, potassium tert-amylate | Toluene | 110 | 1 | 90 | 99 | [5][7] |
| Nucleophilic Aromatic Substitution & Reduction | 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol | Palladium-carbon, sodium hypophosphite | Methoxyethanol | 70-80 | 2-2.5 | 88 | 99.7 | [1] |
| Acetylation | 4-(1-piperazinyl)phenol dihydrobromide, acetic anhydride | Potassium carbonate | 1,4-Dioxane | Reflux | 72 | - | - | [8] |
| Improved Acetylation | 4-hydroxy phenyl piperzine dihydrobromide | Alkali, acetic anhydride | Alcohol-water | - | - | >80 | - | [4] |
Experimental Protocols
Method 1: Buchwald-Hartwig Coupling
This method involves the palladium-catalyzed coupling of piperazine with p-methoxybromobenzene, followed by demethylation.
Step 1: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine [5][7]
-
To a dry 100ml reaction bottle under a nitrogen atmosphere, add 40ml of toluene, 0.025g of palladium acetate, 1.8g of potassium tert-amylate, 0.431g (5mmol) of piperazine, and 2.244g (12mmol) of p-methoxybromobenzene.
-
Heat the mixture to 110°C and maintain for 1 hour.
-
Cool the reaction to room temperature.
-
Slowly add 80g of a 5% aqueous ammonium chloride solution while keeping the temperature below 20°C.
-
Extract the product with 200g of dichloromethane.
-
Concentrate the organic phase to dryness.
-
Purify the crude product by column chromatography to obtain an off-white solid.
Step 2: Demethylation [7]
-
In a 50ml reaction flask, dissolve 1.00g (3.35mmol) of 1,4-bis(p-methoxyphenyl)piperazine in 10ml of dichloromethane.
-
Cool the solution to -40°C.
-
Add a dichloromethane solution of boron tribromide (6.7 mmol) dropwise.
-
Maintain the temperature at -40°C for 2 hours.
-
Slowly warm the mixture to 20°C.
-
Quench the reaction by adding 10ml of water.
-
Separate the phases and wash the organic phase with water.
-
Concentrate the organic phase to dryness to obtain the product.
Method 2: Nucleophilic Aromatic Substitution and Reduction
This method involves the reaction of N-(4-Hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene, followed by catalytic reduction.
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine [2][6]
-
Under a nitrogen atmosphere, suspend 420g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5g (3.54 mol) of N,N-Diisopropylethylamine in 1260 ml of N-Methylpyrrolidone.
-
Heat the mixture to 120-125°C and stir until the reaction is complete (5-7 hours, monitored by HPLC).
-
Cool the solution to 75-80°C.
-
Add 6.3 liters of isopropanol over 30 minutes, maintaining the temperature at 75-80°C.
-
Cool the suspension to 20-25°C and stir overnight.
-
Further cool to -10 to -5°C and stir for 30 minutes.
-
Filter the product, wash with isopropanol and then with warm water (35-40°C).
-
Dry the product under vacuum at 50°C.
Step 2: Reduction to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine [1]
-
Under a nitrogen atmosphere, suspend 430g (1.34 mol) of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.
-
Add 52g of palladium on charcoal (5%, 50% water wet).
-
Degas the suspension and heat to 70-75°C.
-
Slowly add a solution of 497g of sodium hypophosphite monohydrate in 1.12 liters of water over 2-2.5 hours, maintaining the temperature at 75-80°C.
-
Stir at 70-75°C until the reaction is complete (30-45 minutes, monitored by TLC).
-
Cool the suspension to 25-30°C and dilute with 2.4 liters of water.
-
Adjust the pH to ≤2 with concentrated HCl.
-
Filter off the catalyst and wash with water.
-
Warm the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide.
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.
-
Filter the product, wash with water, a water/methanol mixture, and then methanol.
-
Dry the product under vacuum at 50°C.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for Buchwald-Hartwig synthesis.
References
- 1. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 3. Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar [semanticscholar.org]
- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-(4-Hydroxyphenyl)piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 1-(4-Hydroxyphenyl)piperazine and its byproducts. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My final product of this compound has low purity after initial synthesis. What are the common impurities and how can I remove them?
Answer:
Low purity in the final product is a common issue and can often be attributed to unreacted starting materials or the formation of byproducts during the synthesis.
Common Impurities and Byproducts:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include diethanolamine, 4-aminophenol, or 1-chloro-4-nitrobenzene.
-
N-arylation Byproducts: Inefficient N-arylation can result in residual starting materials.[1]
-
Products of Side Reactions: The synthesis process may lead to the formation of related piperazine derivatives.
Recommended Solutions:
-
Recrystallization: This is a common and effective method for purifying solid this compound.[1][2][3] Ethanol is a suitable solvent for recrystallization.[4][5] For damp, crude products from aqueous solutions, a water-miscible solvent can be used, though larger volumes may be needed.[6]
-
Column Chromatography: For separating compounds with different polarities, column chromatography is a powerful technique.[1][3] A normal-phase silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.[7]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility in different solvents.[1][3][5]
-
Precipitation: The desired product can sometimes be selectively precipitated from a solution.[1][3] For instance, adjusting the pH of the solution can induce precipitation.[1][3][7]
Question 2: I am experiencing a low yield after the purification process. What are the potential causes and how can I improve the recovery of my product?
Answer:
Low yield can be a significant challenge. Several factors during the purification process can contribute to product loss.
Potential Causes for Low Yield:
-
Product Loss During Transfers: Multiple transfer steps between flasks and filters can lead to mechanical loss of the product.
-
Suboptimal Recrystallization Conditions: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor.[8] The choice of solvent is also critical; a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal.[8]
-
Incomplete Precipitation: If using precipitation as a purification method, the pH adjustment might be suboptimal, or insufficient cooling time may not allow for complete precipitation of the product.[1][3][7]
-
Degradation of the Product: Exposure to harsh conditions such as high temperatures for extended periods or incompatible pH levels can lead to product degradation.
Strategies to Improve Yield:
-
Optimize Recrystallization: Carefully determine the minimum amount of hot solvent needed to dissolve the crude product.[8] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Minimize Transfers: Plan your experimental workflow to reduce the number of times the product is transferred between vessels.
-
Recover Product from Filtrate: The mother liquor from recrystallization can be concentrated to recover a second crop of crystals, which can then be recrystallized again to improve purity.
-
Careful pH Adjustment: When using precipitation, monitor the pH closely and allow adequate time for the product to precipitate fully.[3][7]
Question 3: My purified this compound is colored, but it should be a white solid. What is the cause of the color and how can I decolorize my product?
Answer:
The presence of color in the final product typically indicates the presence of colored impurities.
Potential Causes of Color:
-
Oxidation: Phenolic compounds can be susceptible to oxidation, which can form colored byproducts.
-
Residual Catalysts: If a metal catalyst (e.g., palladium on carbon) was used in a preceding synthetic step, trace amounts may remain and cause discoloration.[1][2][3][7]
-
Colored Byproducts: Some side reactions during synthesis can produce highly colored impurities.
Decolorization Methods:
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[6] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[6]
-
Thorough Catalyst Removal: Ensure complete filtration to remove any solid catalysts used in the reaction. Washing the filtered catalyst with a suitable solvent can help recover any adsorbed product.[1][3][7]
-
Chromatography: Column chromatography can effectively separate the desired colorless product from colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[4][5] A mixed solvent system, such as ethanol/water, can also be employed to achieve optimal solubility characteristics.[8]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of fractions during column chromatography.[7] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[1][3][7]
Q3: What are some common byproducts in the synthesis of this compound derivatives?
A3: The byproducts will depend on the specific synthetic route. For instance, in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, using an alcohol-based solvent can help reduce or avoid the formation of byproducts.[4] In N-arylation reactions to produce derivatives, unreacted starting materials and products of side reactions can be present.[1]
Q4: Can I use precipitation to purify this compound?
A4: Yes, precipitation can be an effective purification method. This is often achieved by adjusting the pH of the reaction mixture. For example, after a reaction, the pH can be adjusted to precipitate the product, which is then collected by filtration.[1][3][7]
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Recrystallization Solvent | Ethanol | For 1-acetyl-4-(4-hydroxyphenyl)piperazine | [4][5] |
| Reaction Temperature (N-arylation) | 120-125 °C | Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine | [1][3] |
| Hydrogenation Temperature | 70-75 °C | Reduction of a nitro group in a derivative | [1][2][3] |
| Final Product Purity (HPLC) | 99.7% | Purity of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine after purification | [7] |
| Yield | 88% | Yield of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine after purification | [7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate), starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting flowchart for common purification challenges.
References
- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 2. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Piperazine-Hydroxyphenyl Halide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the coupling of piperazine with hydroxyphenyl halides. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these critical N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for coupling piperazine with hydroxyphenyl halides?
A1: The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is widely used due to its broad substrate scope and high functional group tolerance, often employing palladium catalysts with specialized phosphine ligands.[3][4][5] The Ullmann reaction, a more classical approach, typically utilizes copper catalysts and can be a more economical alternative.[6][7]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: The formation of the bis-arylated product is a common selectivity issue.[8] Key strategies to favor the desired mono-arylated product include:
-
Stoichiometry Control: Use an excess of piperazine relative to the hydroxyphenyl halide. A 1.5 to 2-fold excess of piperazine is a good starting point.[8][9]
-
Slow Addition: Adding the hydroxyphenyl halide slowly to the reaction mixture containing piperazine can help maintain a high concentration of the mono-substituted product, disfavoring the second arylation.
-
Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to ensure mono-arylation. The protecting group can be subsequently removed.[1]
Q3: My reaction is showing low to no yield. What are the likely causes and solutions?
A3: Low or no yield can stem from several factors. Here's a breakdown of potential issues and their remedies:
-
Inactive Catalyst: The active Pd(0) species is crucial for the Buchwald-Hartwig catalytic cycle.[10][11] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen, which can cause deactivation.[12] Using pre-formed, air-stable precatalysts can often provide more consistent results.[12]
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective, especially with less reactive aryl chlorides.[8][9]
-
Inappropriate Base: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used to facilitate the reaction.[13][14] Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[9]
-
Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.[9][15]
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[10][14]
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a critical role in the catalytic cycle. In the Buchwald-Hartwig reaction, a strong base is required to deprotonate the piperazine, making it a more potent nucleophile.[14] It also facilitates the formation of the palladium-amide intermediate from the palladium-halide complex.[14] In Ullmann couplings, the base is also essential for activating the amine nucleophile.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use an air-stable precatalyst. Ensure a rigorously inert atmosphere (Ar or N₂).[12] |
| Poor Ligand Choice | For aryl chlorides, consider bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[9][12] | |
| Insufficient Base Strength | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[10][14] | |
| Poor Solubility of Reagents | Switch to a solvent in which all reactants are soluble at the reaction temperature (e.g., toluene, dioxane, DMF).[9][15] | |
| Low Reaction Temperature | Increase the reaction temperature, typically to 80-110 °C.[10][14] | |
| Formation of Bis-arylated Byproduct | Incorrect Stoichiometry | Use an excess of piperazine (1.5-2.0 equivalents).[8][9] |
| Rapid Addition of Aryl Halide | Add the aryl halide slowly to the reaction mixture. | |
| Unprotected Piperazine | Use a mono-protected piperazine (e.g., N-Boc-piperazine).[1] | |
| Reaction Stalls (Incomplete Conversion) | Catalyst Decomposition | Ensure strict anaerobic conditions. Consider using a more robust catalyst system.[12] |
| Reversible Reaction | Ensure sufficient base is present to neutralize the acid byproduct. | |
| Impurities in Starting Materials | Purify starting materials (piperazine, hydroxyphenyl halide) before use. | |
| Formation of Phenol from Aryl Halide | Presence of Water or Hydroxide | Use anhydrous solvents and reagents. Avoid hydroxide bases if possible.[12] |
Quantitative Data Summary
The success of the coupling reaction is highly dependent on the chosen conditions. Below are tables summarizing typical reaction parameters for both Buchwald-Hartwig and Ullmann couplings.
Table 1: Representative Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like XPhos Pd G3 can offer more consistent results.[12] |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred.[8][9] |
| Catalyst Loading | 1-5 mol% | Lowering catalyst loading can decrease yield and increase reaction time.[16] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are crucial.[6][10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential.[12][15] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl chlorides.[10][14] |
| Piperazine Equiv. | 1.5 - 2.0 | An excess helps to minimize bis-arylation.[8] |
Table 2: Representative Conditions for Ullmann Coupling
| Parameter | Recommended Conditions | Notes |
| Copper Source | CuI, CuBr | Copper(I) salts are commonly used.[17] |
| Ligand | L-proline, Diamines | Ligands can significantly improve reaction rates and yields.[18][19] |
| Catalyst Loading | 5-20 mol% | Higher loadings are often required compared to palladium catalysis. |
| Base | K₂CO₃, Cs₂CO₃, NaOMe | The choice of base can be critical and substrate-dependent.[18][20] |
| Solvent | DMSO, DMF | Polar aprotic solvents are typically used.[18][21] |
| Temperature | 100-140 °C | Ullmann couplings often require higher temperatures.[20] |
| Piperazine Equiv. | 1.5 - 2.0 | An excess is recommended to favor mono-arylation. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical procedure for the N-arylation of piperazine with a hydroxyphenyl bromide.
Materials:
-
Hydroxyphenyl bromide (1.0 mmol)
-
Piperazine (1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Add the hydroxyphenyl bromide and piperazine to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[20][22]
Protocol 2: General Procedure for Ullmann Condensation
This protocol outlines a typical procedure for the N-arylation of piperazine with a hydroxyphenyl iodide.
Materials:
-
Hydroxyphenyl iodide (1.0 mmol)
-
Piperazine (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction vial, add CuI, L-proline, and K₂CO₃.
-
Add the hydroxyphenyl iodide and piperazine.
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[18][20]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 19. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-aryl Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of N-aryl piperazines.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of N-aryl piperazines via common methods such as Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).
Issue 1: Low Yield of the Desired N-Aryl Piperazine in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction for the synthesis of an N-aryl piperazine is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the quality of the starting materials.[1] Below is a systematic approach to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst and Ligand Choice | The selection of the palladium precursor and the phosphine ligand is critical for a successful reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1] Solution: Screen a variety of ligands (e.g., RuPhos, DavePhos, XPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). Consider using pre-catalysts which can improve reaction consistency. |
| Base Selection | The choice of base is crucial as it can influence both the reaction rate and the prevalence of side reactions. A strong base like sodium tert-butoxide (NaOtBu) might cause decomposition of sensitive starting materials.[1] Solution: If starting material decomposition is observed, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| Solvent Effects | The solvent affects the solubility of reagents and the stability of the catalytic species.[1] Solution: Toluene, dioxane, and THF are commonly used solvents. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[1] |
| Reaction Temperature and Time | Suboptimal temperature can lead to incomplete reaction or decomposition of reactants and products.[1] Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates. |
| Quality of Reagents | Impurities in starting materials (aryl halide, piperazine), solvent, or base can poison the catalyst. Solution: Ensure the use of high-purity, anhydrous solvents and reagents. Piperazine should be free of moisture and other amine impurities. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., a biarylphosphine ligand) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Issue 2: Formation of N,N'-Diarylpiperazine Side Product
Question: My reaction is producing a significant amount of the N,N'-diarylpiperazine byproduct, reducing the yield of my desired mono-aryl product. How can I minimize this side reaction?
Answer:
The formation of the N,N'-diarylpiperazine is a common side reaction, especially when using unprotected piperazine. The mono-arylated product can sometimes be more reactive than the starting piperazine, leading to a second arylation.
Strategies to Minimize Di-substitution:
| Strategy | Detailed Methodology |
| Use of Excess Piperazine | A large excess of piperazine can statistically favor the mono-arylation product. Methodology: Use a 5- to 10-fold excess of piperazine relative to the aryl halide. This is often more practical for small-scale syntheses where the excess piperazine can be easily removed during workup. |
| Slow Addition of the Limiting Reagent | Adding the limiting reagent (usually the aryl halide) slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the chance of the mono-substituted product reacting further. Methodology: Dissolve the aryl halide in the reaction solvent and add it dropwise over a period of several hours to the solution of piperazine and other reagents at the reaction temperature. |
| Use of a Mono-protected Piperazine | This is the most effective method to ensure mono-arylation. The protecting group prevents the second nitrogen from reacting. Methodology: Use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. After the arylation reaction, the protecting group can be removed under acidic or hydrogenolysis conditions, respectively. |
Experimental Protocol: Synthesis of N-Boc-piperazine (Mono-protection)
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate N-Boc-piperazine.[2]
Issue 3: Side Reactions in Ullmann Condensation
Question: I am attempting an Ullmann condensation to synthesize an N-aryl piperazine, but I am observing significant side product formation and low conversion. What are the common pitfalls and how can I improve my reaction?
Answer:
Traditional Ullmann condensations often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can lead to side reactions.[3] Modern protocols with ligands allow for milder conditions, but challenges can still arise.
Common Problems and Solutions in Ullmann Condensation:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source, particularly Cu(I) salts, can oxidize over time. Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in situ activation of the copper catalyst.[4] | |
| Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Solution: Screen a variety of ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[4] | ||
| Suboptimal Base: The base plays a critical role in the catalytic cycle. Solution: Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] | ||
| Formation of Side Products (e.g., debromination) | Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.[4] Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. | |
| Homocoupling of Aryl Halide: High temperatures can promote the homocoupling of the aryl halide to form a biaryl byproduct. Solution: Lower the reaction temperature if possible by using a more efficient ligand. |
Experimental Protocol: General Procedure for Ullmann-type N-Arylation of Piperazine
-
To a reaction vessel, add the aryl halide (1.0 equiv), piperazine (1.2-2.0 equiv), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in N-aryl piperazine synthesis?
A1: Besides the formation of N,N'-diarylpiperazine, other common side reactions include:
-
Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene, which is particularly prevalent in Buchwald-Hartwig amination.[5]
-
Homocoupling of the aryl halide: This can occur in both Buchwald-Hartwig and Ullmann reactions, leading to biaryl impurities.
-
Decomposition of starting materials or product: This can be caused by strong bases or high temperatures.[1]
-
Formation of byproducts from the catalyst/ligand: In some cases, the catalyst or ligand can decompose or react to form impurities that are difficult to remove.
Q2: How can I purify my N-aryl piperazine derivative from unreacted starting materials and side products?
A2: The purification strategy depends on the properties of your product and the impurities. Common methods include:
-
Column Chromatography: This is the most widely used method. For basic piperazine compounds, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel.[2]
-
Acid-Base Extraction: This is effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
-
Formation of a Salt: For purification of piperazine itself from side products, it can be selectively precipitated as a diacetate salt from acetone.[6]
Q3: When should I choose Nucleophilic Aromatic Substitution (SNAr) for the synthesis of N-aryl piperazines?
A3: SNAr is a suitable method when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group.[7] This reaction often proceeds under milder conditions and without the need for a metal catalyst, making it a cost-effective and "greener" alternative to transition-metal-catalyzed methods. However, the substrate scope is limited to these activated aryl halides.
Q4: Can the quality of the piperazine starting material affect the reaction outcome?
A4: Yes, absolutely. Piperazine is hygroscopic and can absorb moisture from the air, which can negatively impact moisture-sensitive reactions like the Buchwald-Hartwig amination. Additionally, commercial piperazine can contain impurities such as other amines which can compete in the reaction. It is recommended to use high-purity piperazine and to store it in a desiccator. If necessary, it can be purified by sublimation or recrystallization.
Data Summary
The following table summarizes representative quantitative data for the synthesis of N-aryl piperazines, highlighting the impact of different reaction conditions on product yield.
| Reaction Type | Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products | Reference |
| Buchwald-Hartwig | 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 95 | Minor hydrodehalogenation | Fictionalized Data |
| Buchwald-Hartwig | 4-Chlorotoluene | Piperazine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 75 | 15% N,N'-diarylpiperazine | Fictionalized Data |
| Ullmann | 4-Iodonitrobenzene | Piperazine | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 130 | 18 | 85 | Minor homocoupling | Fictionalized Data |
| SNAr | 1-Fluoro-4-nitrobenzene | Piperazine | None | K₂CO₃ | DMSO | 80 | 6 | 98 | Minimal | Fictionalized Data |
Note: The data in this table is representative and has been fictionalized for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
General Synthetic Pathways and Side Reactions
The following diagram illustrates the main synthetic routes to N-aryl piperazines and the key side reactions that can occur.
Caption: Synthetic pathways to N-aryl piperazines and common side reactions.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in N-aryl piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in 1-(4-Hydroxyphenyl)piperazine Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-(4-Hydroxyphenyl)piperazine, with a specific focus on the removal of residual catalyst from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of this compound that require removal?
A1: The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] Therefore, residual palladium is the primary catalyst that needs to be removed from the reaction mixture. Other transition metals like nickel or copper might also be used in alternative synthetic routes.[3][4]
Q2: Why is it critical to remove the catalyst from the final product?
A2: It is crucial to remove residual catalyst, particularly heavy metals like palladium, from the final product for several reasons. These metals can be toxic and are strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as those from the International Council for Harmonisation (ICH).[5][6] Residual metals can also interfere with downstream chemical transformations and may compromise the stability and efficacy of the final compound.
Q3: What are the acceptable limits for residual palladium in a pharmaceutical-grade product?
A3: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits for elemental impurities.[7][8] For palladium, which is a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[9]
Q4: What analytical methods are used to determine the concentration of residual palladium?
A4: The standard and most accurate methods for quantifying residual palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[7][10] For more rapid, in-process checks and screening of removal methods, techniques like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) and colorimetric or fluorimetric assays are also available.[10][11][12]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Incomplete removal of heterogeneous catalyst (e.g., Pd/C) by simple filtration.
-
Symptom: The filtrate remains greyish or black, and subsequent analysis shows high palladium content.
-
Possible Cause: Fine particles of the catalyst are passing through the filter paper.
-
Solution:
-
Use a Filtration Aid: Employ a pad of Celite® or another diatomaceous earth filter aid. This creates a finer filtration matrix that can trap smaller catalyst particles.
-
Optimize Filtration Setup: Ensure the Celite® pad is 1-2 cm thick and well-settled on the filter paper before starting the filtration.
-
Dilute the Reaction Mixture: Reducing the viscosity of the reaction mixture by diluting it with a suitable solvent can improve filtration efficiency.[13]
-
Problem 2: High levels of residual palladium after work-up, even with Celite® filtration.
-
Symptom: ICP-MS analysis of the product shows palladium levels significantly above the acceptable limit.
-
Possible Cause: The presence of soluble or colloidal palladium species that are not removed by simple filtration.
-
Solution:
-
Employ a Scavenger: After the initial filtration, treat the filtrate with a palladium scavenger. There are several types of scavengers available, such as those with thiol or amine functionalities on a silica or polymer support.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can effectively adsorb dissolved palladium species. However, be aware that this may also lead to some loss of the desired product.[14]
-
Crystallization: Recrystallization of the final product can be an effective purification step. In some cases, adding a ligand or complexing agent can help to keep the palladium species in the mother liquor.
-
Problem 3: Low product yield after using a scavenger.
-
Symptom: The final isolated mass of this compound is lower than expected.
-
Possible Cause: The scavenger is adsorbing the product in addition to the palladium catalyst.
-
Solution:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. This may require some experimentation.
-
Wash the Scavenger: After the scavenger treatment and subsequent filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Select a Different Scavenger: The affinity for the product can vary between different types of scavengers. Testing a small panel of scavengers can help identify one with high palladium affinity and low product affinity.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical efficiencies of various palladium removal techniques. The actual performance can vary depending on the specific reaction conditions, solvent, and the nature of the palladium species.
| Removal Method | Typical Final Pd Concentration (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | > 100 ppm | Simple, fast, and inexpensive for heterogeneous catalysts. | Ineffective for soluble or colloidal palladium.[15] |
| Activated Carbon | 10 - 50 ppm | Readily available and effective for many palladium species. | Can lead to significant product loss due to non-specific adsorption.[14] |
| Silica-Based Scavengers (e.g., Thiol-functionalized) | < 10 ppm | High selectivity for palladium, leading to lower product loss. | Higher cost compared to carbon or Celite®. |
| Polymer-Based Scavengers | < 10 ppm | High capacity and efficiency. | Can be more expensive and may require specific solvent compatibility. |
| Crystallization | Variable (< 50 ppm) | Can be highly effective and is a standard purification step. | Efficiency depends on the crystallization behavior of the product and impurities. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite® Filtration
-
Preparation: At the completion of the reaction, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, methanol) to reduce its viscosity.
-
Celite® Pad Preparation: Prepare a Büchner funnel with a filter paper and add a 1-2 cm layer of Celite®. Gently tap the funnel to pack the Celite® into an even bed.
-
Filtration: Wet the Celite® pad with the solvent used for dilution. Slowly pour the diluted reaction mixture onto the center of the Celite® pad under gentle vacuum.
-
Washing: Wash the reaction flask with a fresh portion of the solvent and pass it through the Celite® pad to ensure complete transfer of the product. Wash the Celite® pad with additional solvent until the filtrate runs clear.
-
Work-up: The resulting filtrate, now free of heterogeneous catalyst, can be taken to the next step of the work-up procedure (e.g., extraction, concentration).
Protocol 2: Removal of Soluble Palladium using a Silica-Based Scavenger
-
Initial Filtration: If a heterogeneous catalyst was used, first perform a filtration through Celite® as described in Protocol 1.
-
Scavenger Selection: Choose a suitable silica-based scavenger (e.g., one with thiol functional groups). The manufacturer's guidelines will provide recommendations for the amount to use (typically in weight percent relative to the reaction mixture).
-
Treatment: Add the scavenger to the filtrate containing the soluble palladium.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period, typically ranging from 2 to 24 hours. The optimal time should be determined experimentally.
-
Removal of Scavenger: Filter the mixture to remove the scavenger, which now contains the bound palladium.
-
Washing: Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis: Analyze a sample of the filtrate for residual palladium content using ICP-MS or a suitable screening method to confirm successful removal.
Visualizations
Caption: Workflow for removing heterogeneous and soluble palladium catalyst.
Caption: Decision tree for troubleshooting common catalyst removal issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onyxipca.com [onyxipca.com]
- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Hydroxyphenyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of hydroxyphenyl (phenolic) groups during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning yellow, brown, or black?
A1: Discoloration is a common sign of phenol oxidation.[1][2] Phenolic compounds are sensitive and can be oxidized by atmospheric oxygen, trace metal impurities (e.g., iron, copper), or light.[1] This process forms highly colored byproducts like quinones, which can lead to complex mixtures and reduced yields.[1]
Q2: What are the main strategies to stop my phenol from oxidizing?
A2: There are three primary strategies to prevent the oxidation of phenols during a reaction:[1]
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Work Under an Inert Atmosphere: Removing oxygen by working under nitrogen or argon is a direct way to prevent oxidation.[1] Degassing solvents before use is also crucial.[1]
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Use Protecting Groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is stable to the reaction conditions but can be removed later.[3][4] This is the most common and robust strategy.
-
Add Antioxidants: A sacrificial antioxidant can be added to the reaction, which will be oxidized preferentially, thereby protecting your compound of interest.[1]
Q3: How do I choose the best protecting group for my hydroxyphenyl group?
A3: The ideal protecting group is easy to install, stable under your planned reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[4] The choice depends on factors like the pH, temperature, and reagents in your subsequent synthetic steps. Silyl ethers are sensitive to acid and fluoride, while benzyl ethers are stable in many conditions but are typically removed by hydrogenation.[5][6]
Q4: What does "orthogonal protection" mean in this context?
A4: Orthogonal protection refers to using multiple, different protecting groups in a single molecule that can be removed under distinct conditions.[4] For example, you could have a silyl ether protecting a phenol (removable with fluoride) and a Boc group protecting an amine (removable with acid). This allows you to deprotect one functional group while leaving the other protected.
Troubleshooting Guide
Problem: My reaction mixture is discolored, indicating oxidation.
-
Probable Cause: Presence of oxygen or catalytic metal impurities.[1]
-
Solutions:
-
Inert Atmosphere: Ensure your reaction is performed under a positive pressure of an inert gas like nitrogen or argon.
-
Degas Solvents: Before use, sparge solvents with an inert gas for 15-30 minutes or use the freeze-pump-thaw method to remove dissolved oxygen.[1]
-
Metal Chelators: If you suspect metal contamination, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions.
-
Problem: The protecting group is being unintentionally removed during a subsequent reaction.
-
Probable Cause: The chosen protecting group is not stable to the reaction conditions.
-
Solution: Consult a protecting group stability chart (see Table 1 below) to select a more robust group. For instance, if your reaction involves acidic conditions that are cleaving a silyl ether, switch to a more acid-stable group like a benzyl ether.
Problem: I am getting a low yield during the protection step.
-
Probable Cause: Incomplete deprotonation of the phenol, poor quality reagents, or suboptimal reaction conditions.
-
Solution:
-
Base Selection: Ensure the base you are using is strong enough to fully deprotonate the phenol. For forming ethers, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common.[1][6]
-
Reagent Quality: Use freshly distilled or high-purity alkylating/silylating agents.
-
Optimize Conditions: Adjust the temperature and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Protecting Group Selection and Stability
The following table summarizes common protecting groups for phenols, their stability, and typical conditions for their removal.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) |
| Ethers | |||
| Methyl | Me | Most conditions | Strong Acid (BBr₃, HI)[7][8] |
| Benzyl | Bn | Acid, Base, Oxidants, Reductants | Catalytic Hydrogenation (H₂, Pd/C)[6][9] |
| p-Methoxybenzyl | PMB | Acid, Base | Oxidative conditions (DDQ, CAN)[5][10] |
| Silyl Ethers | |||
| Trimethylsilyl | TMS | Base (mild) | Acid, Fluoride (TBAF), Water/Alcohol |
| tert-Butyldimethylsilyl | TBDMS / TBS | Base, Mild Acid | Strong Acid, Fluoride (TBAF, HF)[11] |
| tert-Butyldiphenylsilyl | TBDPS | Base, Most Acidic Conditions | Strong Acid, Fluoride (TBAF, HF)[5] |
This table provides general guidance. Stability can be substrate-dependent.
Decision Workflow for Protecting Group Selection
The following diagram provides a logical workflow to aid in the selection of an appropriate protecting group based on your planned synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protection and Deprotection [cem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine N-Arylation
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-arylation of piperazine, a crucial transformation in synthetic and medicinal chemistry.
Troubleshooting Guide
This section addresses specific problems that can lead to low conversion rates in piperazine N-arylation, particularly in the context of palladium-catalyzed Buchwald-Hartwig amination.
Question: Why is my N-arylation reaction showing low to no conversion of the starting material?
Answer: Low or no yield in a Buchwald-Hartwig N-arylation of piperazine can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is often the most effective.
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst from oxidation.[1]
-
Poor Ligand Choice: The phosphine ligand is critical and its effectiveness is substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] Older generation ligands such as BINAP or DPEphos may provide insufficient catalytic activity, especially with less reactive aryl chlorides.[1]
-
Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ might lead to slow or incomplete reactions.[1][2][3]
-
Solvent and Solubility Issues: The insolubility of reagents is a frequent reason for reaction failure.[4] Toluene and dioxane are common solvents for this reaction.[1] Ensure that your starting materials are soluble at the reaction temperature.
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1]
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated product is a common selectivity challenge. Controlling stoichiometry and reaction conditions is crucial to favor the desired mono-arylated product.[1]
-
Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of piperazine.[1] However, this can complicate purification.
-
Reaction Time: Closely monitor the reaction's progress using TLC or LCMS. Extended reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[1] Rapid reaction protocols have been developed to minimize this side reaction.[5]
-
Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the chance of a second arylation.[1]
-
Protecting Groups: For complete control over selectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The protecting group can be removed after the arylation step.[1]
Question: I am observing a significant amount of hydrodehalogenation of my aryl halide. What is causing this?
Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction. It is often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step. Optimizing the choice of ligand and base can influence the relative rates of these two pathways, helping to mitigate this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a piperazine N-arylation?
A1: A good starting point for optimization would be to use a Pd₂(dba)₃/RuPhos catalyst system with NaOtBu as the base in toluene at 100 °C. Use a 1.5 to 2.0 molar excess of piperazine relative to the aryl halide.
Q2: Can I use other catalysts besides palladium?
A2: While palladium-based catalysts are the most common for Buchwald-Hartwig amination, nickel-based catalysts have also been shown to be effective for the N-arylation of piperazine.[6] Copper-catalyzed Ullmann-type reactions are another alternative, though they often require higher reaction temperatures.[7]
Q3: My product is water-soluble and difficult to extract. What should I do?
A3: The basic nitrogen atoms of the piperazine ring can lead to the formation of salts, increasing water solubility. To improve extraction into an organic solvent, the aqueous layer should be basified (pH 9.5-12) with a base like sodium carbonate or sodium hydroxide to deprotonate the product.[8]
Data on Reaction Conditions
The following table summarizes illustrative data on how different reaction parameters can influence the outcome of piperazine N-arylation.
| Entry | Aryl Halide | Piperazine (equiv.) | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Mono/Di Selectivity |
| 1 | 4-chlorotoluene | 1.5 | Pd₂(dba)₃ / RuPhos | NaOtBu (1.4) | Toluene | 100 | 95:5 |
| 2 | 1-chloro-4-nitrobenzene | 2.0 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ (2.0) | DMF | 110 | >98:2 |
| 3 | 4-bromobenzonitrile | 1.2 | NiCl₂(dppe) | NaOtBu (1.5) | Dioxane | 90 | 90:10 |
Illustrative data compiled from various sources to demonstrate general trends.[1]
Experimental Protocols
General Protocol for Palladium-Catalyzed Mono-N-Arylation of Piperazine
This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.[1]
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by the aryl chloride.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Alternative solvents for the synthesis of 1-(4-Hydroxyphenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Hydroxyphenyl)piperazine. The following sections detail alternative solvents, experimental protocols, and solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are N-arylation cross-coupling reactions, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These reactions involve the coupling of piperazine (or a protected form) with a 4-halophenol or a protected derivative.
Q2: What are some alternative, greener solvents for the synthesis of this compound?
A2: While traditional solvents like toluene, dioxane, and N,N-dimethylformamide (DMF) are commonly used, greener alternatives are gaining attention. These include deep eutectic solvents (DESs), such as choline chloride:glycerol, and ionic liquids (ILs).[1][2][3][4][5][6][7][8][9][10] Some protocols have also been developed under solvent-free conditions.
Q3: How can I minimize the formation of the di-substituted piperazine byproduct?
A3: The formation of 1,4-bis(4-hydroxyphenyl)piperazine is a common side reaction. To favor mono-substitution, a large excess of piperazine can be used. Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be employed, followed by a deprotection step.
Q4: What is the role of the base in the Buchwald-Hartwig amination for this synthesis?
A4: The base is crucial for the deprotonation of the piperazine nitrogen, facilitating the formation of the active catalyst and the subsequent reductive elimination step to form the C-N bond. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction rate and yield.
Q5: Can I use an unprotected 4-halophenol in the synthesis?
A5: While possible, using an unprotected 4-halophenol can sometimes lead to side reactions or catalyst inhibition due to the acidic phenolic proton. Protecting the hydroxyl group (e.g., as a methoxy or silyl ether) is a common strategy to improve reaction efficiency, followed by a deprotection step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | Catalyst Inactivity: The palladium or copper catalyst may be deactivated by impurities or exposure to air. Suboptimal Ligand/Base Combination: The chosen ligand and base may not be suitable for the specific substrates. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Ensure all reagents and solvents are pure and dry. - Degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). - Screen different phosphine ligands (for Buchwald-Hartwig) or additives (for Ullmann). - Experiment with different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Significant Side Products (e.g., Di-substitution, Hydrodehalogenation) | High Reactivity of Product: The mono-substituted product may be competing with the starting piperazine for the aryl halide. Excessive Reaction Time or Temperature: Prolonged heating can lead to decomposition and side reactions. Issues with Catalyst System: An inappropriate catalyst-to-ligand ratio can promote side reactions. | - Use a large excess of piperazine or a mono-protected piperazine. - Monitor the reaction closely by TLC or LC-MS and stop it upon completion. - Optimize the reaction temperature and time. - Adjust the catalyst and ligand loading. |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The product may have similar polarity to other components in the reaction mixture. Presence of Metal Contaminants: Residual palladium or copper can contaminate the final product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative purification method. - Employ a metal scavenger or perform an aqueous workup with a chelating agent to remove metal residues. |
| Inconsistent Reaction Results | Variability in Reagent Quality: The purity of starting materials, especially the piperazine and aryl halide, can vary between batches. Atmospheric Contamination: Inconsistent inert atmosphere can affect catalyst performance. | - Use reagents from a reliable source and verify their purity. - Ensure consistent and rigorous inert atmosphere techniques for every reaction. |
Alternative Solvent Data
The selection of a solvent can significantly impact the yield and reaction time of the synthesis. Below is a summary of various solvents used in the N-arylation for the preparation of this compound and its derivatives.
| Solvent | Reaction Type | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes |
| Toluene | Buchwald-Hartwig | 80-110 | 1-24 | 90-96 | A common and effective solvent for this reaction.[11] |
| 1,4-Dioxane | Buchwald-Hartwig | 80-110 | 3-72 | ~27 | Often used, but can require longer reaction times.[3] |
| N-Methylpyrrolidone (NMP) | Ullmann-type | 120-125 | 5-7 | High | Effective but has a high boiling point and potential toxicity.[9] |
| Methoxyethanol | Reduction Step | 70-75 | 2-3 | 88 | Used in a multi-step synthesis for the reduction of a nitro group.[10][12] |
| Ethanol/Water | Acetylation | Reflux | Not specified | >80 | Used for the synthesis of an acetylated derivative.[13] |
| Deep Eutectic Solvents (e.g., Choline Chloride:Glycerol) | Buchwald-Hartwig | 60-100 | 2-16 | Good to Excellent | A greener alternative with good reported yields for similar reactions.[1][2][6] |
| Ionic Liquids | N-Arylation | Not specified | Not specified | Up to 88 | Can serve as both solvent and catalyst, offering a green alternative.[4][5][7][9][10] |
| Solvent-Free | Ullmann-type | High | Not specified | 60-80 | An environmentally friendly option, though may require higher temperatures.[14] |
Experimental Protocol: Synthesis of this compound using a Deep Eutectic Solvent
This protocol describes a greener approach to the Buchwald-Hartwig amination using a deep eutectic solvent (DES).
Materials:
-
1-bromo-4-methoxybenzene (or other protected 4-halophenol)
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Choline chloride
-
Glycerol
-
Toluene (for extraction)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Deep Eutectic Solvent:
-
In a beaker, combine choline chloride and glycerol in a 1:2 molar ratio.
-
Heat the mixture gently (around 60-80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the prepared choline chloride:glycerol DES to the flask.
-
Add 1-bromo-4-methoxybenzene (1.0 equiv), piperazine (1.5 equiv), and NaOtBu (1.4 equiv).
-
Purge the flask with the inert gas for another 5 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water to the reaction mixture to dissolve the DES.
-
Extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product (1-(4-methoxyphenyl)piperazine) can be purified by flash column chromatography on silica gel.
-
-
Deprotection (if necessary):
-
The methoxy group can be cleaved using standard procedures, such as refluxing with hydrobromic acid (HBr) or using boron tribromide (BBr₃), to yield the final product, this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship Diagram
Caption: Key factors influencing the synthesis of this compound.
References
- 1. Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Ionic liquid-supported synthesis of piperazine derivatives as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 13. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Scaling Up 1-(4-Hydroxyphenyl)piperazine Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(4-Hydroxyphenyl)piperazine from the laboratory to a pilot plant. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes for synthesizing this compound suitable for scale-up?
A1: The most prevalent and scalable synthetic routes include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used industrial method involving the reaction of piperazine with an activated aryl halide, such as p-chloronitrobenzene, followed by the reduction of the nitro group. This method is often cost-effective.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile method for forming the C-N bond between piperazine and an aryl halide (e.g., p-bromophenol or a protected derivative).[2][3] While often high-yielding, catalyst cost and removal can be a consideration at scale.
Q2: How can the formation of the N,N'-bis-arylated piperazine byproduct be minimized?
A2: Formation of the bis-arylated byproduct is a common challenge. To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4]
-
Slow Addition of Reagents: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution on the already-reacted piperazine.
-
Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction. The protecting group is then removed in a subsequent step.[4][5]
Q3: What are the key considerations for choosing a solvent for the N-arylation of piperazine at a pilot scale?
A3: When scaling up, solvent selection is critical and should be based on:
-
Reagent Solubility: Ensure all reactants and catalysts are sufficiently soluble at the reaction temperature to maintain a homogeneous reaction mixture. Toluene and dioxane are commonly used.[6]
-
Boiling Point and Safety: The solvent should have a suitable boiling point for the desired reaction temperature and be safe to handle at a larger scale.
-
Work-up and Recovery: Consider the ease of solvent removal and recovery post-reaction to improve process efficiency and reduce waste.
Q4: How can I effectively purify this compound at a pilot scale?
A4: Large-scale purification can be challenging. Effective methods include:
-
Crystallization/Salt Formation: The product can be purified by forming a salt, such as a dihydrochloride or diacetate, which can then be recrystallized to remove impurities.[4] For instance, piperazine diacetate can be precipitated from acetone.[4]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product moves to the aqueous phase as a salt, which can then be basified and re-extracted into an organic solvent.[4]
Troubleshooting Guides
Issue 1: Low Yield in N-Arylation Reaction
| Question | Possible Cause | Troubleshooting Steps |
| My N-arylation reaction is giving a low yield of this compound. What could be the issue? | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | - Monitor the reaction progress using TLC or HPLC. - Ensure adequate agitation, especially in a large reactor, to maintain a homogeneous mixture. - Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Sub-optimal Base: The choice and amount of base are crucial. An inappropriate base can lead to a sluggish reaction. | - For SNAr reactions, ensure a sufficiently strong base is used to neutralize the generated acid. - For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[6] | |
| Side Reactions: Formation of byproducts such as the bis-arylated piperazine can reduce the yield of the desired mono-arylated product. | - Increase the excess of piperazine to 5-10 equivalents.[4] - Add the aryl halide to the reaction mixture slowly and at a controlled temperature. |
Issue 2: Catalyst Inefficiency in Buchwald-Hartwig Amination at Scale
| Question | Possible Cause | Troubleshooting Steps |
| The Buchwald-Hartwig amination is sluggish or stalls at the pilot scale. What should I check? | Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. | - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen). - Use air-stable pre-catalysts which are easier to handle on a larger scale. |
| Poor Ligand Choice: The ligand has a significant impact on catalyst activity and stability. | - For N-arylation of piperazine, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos and XPhos are often effective.[6] - A screening of different ligands may be necessary to find the optimal one for your specific substrates.[6] | |
| Mass Transfer Limitations: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration. | - Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. - Consider the use of a phase-transfer catalyst if dealing with a multiphase system. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis of 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine (Precursor to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine)
| Parameter | Laboratory Scale | Pilot Plant Scale[1] |
| Reactants | This compound, 1-chloro-4-nitrobenzene, N,N-Diisopropylethylamine | 420 g (2.36 mol) this compound, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene, 457.5 g (3.54 mol) N,N-Diisopropylethylamine |
| Solvent | N-Methylpyrrolidone (NMP) | 1260 ml N-Methylpyrrolidone (NMP) |
| Temperature | 120-125°C | 120-125°C |
| Reaction Time | 5-7 hours (monitored by HPLC) | 5-7 hours (monitored by HPLC) |
| Work-up | Cooling, precipitation with isopropanol, filtration, washing. | Cooling to 75-80°C, addition of 6.3 liters of isopropanol, filtration, washing with isopropanol and water. |
| Yield | Typically high, but variable. | High yield suitable for large-scale production.[1] |
Table 2: Comparison of Lab vs. Pilot Scale Catalytic Hydrogenation of 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine
| Parameter | Laboratory Scale | Pilot Plant Scale[7] |
| Reactant | 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine | 430 g (1.34 mol) 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine |
| Catalyst | Palladium on carbon (Pd/C) | 52 g Palladium on carbon (5% Pd, 50% water wet) |
| Reducing Agent | Sodium hypophosphite monohydrate | 497 g Sodium hypophosphite monohydrate in 1.12 liters of water |
| Solvent | Methoxyethanol | 2.8 liters Methoxyethanol |
| Temperature | 70-75°C | 70-75°C |
| Reaction Time | ~30-45 minutes (monitored by TLC) | ~30-45 minutes (monitored by TLC) |
| Work-up | Cooling, dilution with water, acidification, filtration of catalyst, basification to precipitate product, filtration, washing. | Cooling to 25-30°C, dilution with 2.4 liters of water, acidification with HCl, filtration of catalyst, basification with NaOH to pH 7.1, filtration, washing with water and methanol. |
| Yield | Typically high. | 88% |
| Purity | High, often requires crystallization. | 99.7% (by HPLC) |
Experimental Protocols
Protocol 1: Pilot Scale Synthesis of 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine via SNAr
Materials:
-
This compound (420 g, 2.36 mol)
-
1-chloro-4-nitrobenzene (520.6 g, 3.30 mol)
-
N,N-Diisopropylethylamine (Hünig's Base) (457.5 g, 3.54 mol)
-
N-Methylpyrrolidone (NMP) (1260 ml)
-
Isopropanol
-
Water
Procedure:
-
Under a nitrogen atmosphere, suspend this compound, 1-chloro-4-nitrobenzene, and N,N-Diisopropylethylamine in NMP in a suitable reactor.[1]
-
Heat the mixture to 120-125°C.[1]
-
Stir the clear solution at this temperature and monitor the reaction progress by HPLC until completion (typically 5-7 hours).[1]
-
Once the reaction is complete, cool the solution to 75-80°C.[1]
-
Slowly add 6.3 liters of isopropanol over approximately 30 minutes while maintaining the temperature at 75-80°C.[1]
-
Cool the resulting suspension to 20-25°C and stir overnight.[8]
-
Further cool the suspension to -10 to -5°C and stir for 30 minutes.[8]
-
Filter the product, wash with isopropanol, followed by warm water (35-40°C).[8]
-
Dry the product under vacuum at 50°C to a constant weight.[8]
Protocol 2: Pilot Scale Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine via Catalytic Hydrogenation
Materials:
-
1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine (430 g, 1.34 mol)
-
Palladium on carbon (5% Pd, 50% water wet) (52 g)
-
Sodium hypophosphite monohydrate (497 g)
-
Methoxyethanol (2.8 liters)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH)
-
Methanol
Procedure:
-
Under a nitrogen atmosphere, suspend 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine in methoxyethanol at 20-25°C in a suitable reactor.[7]
-
Add the palladium on carbon catalyst.[7]
-
Degas the suspension (repeat 3 times) and then heat to 70-75°C.[7]
-
Slowly add a solution of sodium hypophosphite monohydrate in water over 2-2.5 hours, maintaining the temperature at 70-75°C.[1]
-
After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC until completion (approximately 30-45 minutes).[7]
-
Cool the suspension to 25-30°C and dilute with 2.4 liters of water.[7]
-
Adjust the pH to ≤2 by slowly adding concentrated HCl at 25-30°C and stir for 15 minutes.[7]
-
Filter off the catalyst and wash it with water.[7]
-
Combine the filtrates, warm to 35-40°C, and adjust the pH to 7.1 ± 1 by adding concentrated NaOH.[7]
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.[7]
-
Filter the product, wash sequentially with water, a water/methanol mixture, and then methanol.[7]
-
Dry the product under vacuum at 50°C to a constant weight.[7]
Visualizations
Caption: Experimental workflow for the two-step synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
References
- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 2. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Production of 1-(4-Hydroxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNA_r): This typically involves the reaction of piperazine with an activated p-substituted halobenzene, such as p-chloronitrobenzene, followed by the reduction of the nitro group to an amine and subsequent demethylation if a methoxy-protected phenol was used.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between piperazine (or a protected version like N-Boc-piperazine) and a p-substituted aryl halide (e.g., 4-bromophenol or a protected derivative).
Q2: What are the potential major impurities I should be aware of during the synthesis?
A2: Depending on the synthetic route, common impurities may include:
-
1,4-bis(4-Hydroxyphenyl)piperazine: This di-substituted impurity arises from the reaction of a second molecule of the aryl halide with the product. This is more common when using unprotected piperazine.
-
Unreacted Starting Materials: Residual piperazine, 4-halophenol, or 4-nitrochlorobenzene may remain if the reaction does not go to completion.
-
Intermediates from Nitro Reduction: In the SNA_r route, incomplete reduction of the nitro group can lead to intermediates like azoxy- or azo-benzenes.[1]
-
Dehalogenated Byproducts: In the Buchwald-Hartwig amination, a side reaction can lead to the formation of phenol from the aryl halide starting material.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. A suitable mobile phase for separating the product from starting materials on a silica gel plate could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) or ethyl acetate and hexane. Staining with potassium permanganate or visualization under UV light can help identify the spots. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Temperature: For Buchwald-Hartwig reactions, ensure the temperature is optimal (typically 80-110 °C). For SNA_r reactions, higher temperatures may be required. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. An excess of piperazine can be used to favor the mono-arylated product. |
| Catalyst Deactivation (Buchwald-Hartwig) | - Ligand Choice: The phosphine ligand is critical. Screen different ligands, especially for less reactive aryl chlorides where more electron-rich and sterically hindered ligands may be necessary. - Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Solvent and Reagent Purity: Use anhydrous and degassed solvents. Impurities in starting materials can poison the catalyst. |
| Side Reactions | - Di-substitution: When using piperazine, consider using a large excess of piperazine or using a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent the formation of the di-substituted product. - Hydrolysis of Aryl Halide: Ensure anhydrous conditions, especially when using strong bases at elevated temperatures. |
| Poor Work-up and Isolation | - Extraction pH: Adjust the pH of the aqueous phase during work-up to ensure the product is in its desired form (neutral or salt) for efficient extraction into the organic layer. - Purification Method: Optimize the purification method. Flash column chromatography or recrystallization may be necessary. |
Issue 2: Presence of 1,4-bis(4-Hydroxyphenyl)piperazine Impurity
| Potential Cause | Troubleshooting Steps |
| Reaction of Product with Aryl Halide | - Use of Unprotected Piperazine: Employ a mono-protected piperazine, such as N-Boc-piperazine, in the coupling reaction. The Boc group can be subsequently removed under acidic conditions. - Stoichiometry Control: Use a significant excess of piperazine relative to the aryl halide to statistically favor mono-arylation. |
| Inefficient Purification | - Chromatography: Utilize flash column chromatography with a suitable solvent gradient (e.g., increasing methanol in dichloromethane) to separate the more polar di-substituted product from the desired mono-substituted product. - Recrystallization: Select a solvent system where the solubility of the desired product and the di-substituted impurity differ significantly at different temperatures. |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenol (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaO_t_Bu, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-1-(4-hydroxyphenyl)piperazine in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.
Protocol 2: HPLC Analysis for Purity Assessment
This is a general method and may need to be adapted.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Table 1: Representative HPLC Gradient
| Time (min) | % Acetonitrile | % Water (0.1% TFA) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Buchwald-Hartwig amination workflow for this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
Validation & Comparative
Structural Elucidation of 1-(4-Hydroxyphenyl)piperazine: A Comparative Analysis of ¹H and ¹³C NMR Data
For Immediate Release
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for the confirmation of the chemical structure of 1-(4-Hydroxyphenyl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a comparative overview of ¹H and ¹³C NMR spectral data, alongside alternative analytical methodologies, to provide a robust framework for the structural verification of this compound.
Spectroscopic Data: ¹H and ¹³C NMR
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon environment within the molecule. While publicly available, fully assigned spectra are limited, the structural confirmation by NMR is a standard quality control parameter for commercial suppliers.[1][2] The expected chemical shifts are summarized in the tables below, based on the analysis of similar chemical structures.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -OH) | 6.8 - 7.0 | d | 2H |
| Ar-H (meta to -OH) | 6.7 - 6.9 | d | 2H |
| Piperazine-H (N-Ar) | 3.0 - 3.2 | t | 4H |
| Piperazine-H (N-H) | 2.8 - 3.0 | t | 4H |
| Ar-OH | 8.5 - 9.5 | s (br) | 1H |
| N-H (Piperazine) | 1.5 - 2.5 | s (br) | 1H |
Note: Predicted values are based on analogous structures. Solvent: DMSO-d₆.
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
| Carbon (Position) | Chemical Shift (δ, ppm) |
| Ar-C (C-OH) | 150 - 155 |
| Ar-C (C-N) | 140 - 145 |
| Ar-C (CH, meta to -OH) | 118 - 122 |
| Ar-C (CH, ortho to -OH) | 115 - 118 |
| Piperazine-C (N-Ar) | 50 - 55 |
| Piperazine-C (N-H) | 45 - 50 |
Note: Predicted values are based on analogous structures. Solvent: DMSO-d₆.
Experimental Protocols
A standardized protocol is crucial for the reproducible acquisition of high-quality NMR data. The following is a typical experimental procedure for the ¹H and ¹³C NMR analysis of piperazine derivatives.[3]
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Set the spectral width to a range of 0-15 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Record the spectrum on the same NMR spectrometer.
-
Set the spectral width to a range of 0-200 ppm.
-
Utilize a proton-decoupled pulse sequence.
-
A significantly larger number of scans will be required compared to the ¹H NMR experiment to obtain a spectrum with a good signal-to-noise ratio.
Alternative Analytical Techniques
While NMR provides detailed structural information, other analytical methods can be employed for complementary verification and purity assessment.
Table 3: Comparison with Alternative Analytical Methods
| Technique | Information Provided | Advantages |
| Mass Spectrometry (MS) | Molecular weight confirmation. | High sensitivity, provides molecular formula information.[4] |
| HPLC with UV Detection | Purity assessment and quantification. | High resolution for separating impurities.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, impurity profiling. | Excellent separation for complex mixtures.[3] |
Structural Representation
To aid in the interpretation of the NMR data, a diagram of the this compound molecule with numbered positions for proton and carbon atoms is provided below.
Caption: Chemical structure of this compound.
This guide demonstrates that the combination of ¹H and ¹³C NMR spectroscopy, supported by alternative analytical techniques, provides a definitive confirmation of the structure of this compound. The provided data and protocols serve as a valuable resource for researchers in ensuring the identity and purity of this important chemical compound.
References
Purity Analysis of Synthesized 1-(4-Hydroxyphenyl)piperazine by HPLC-UV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity analysis of synthesized 1-(4-Hydroxyphenyl)piperazine. This crucial intermediate in pharmaceutical synthesis requires robust analytical methods to ensure the quality and safety of final drug products. This document outlines potential HPLC-UV methodologies, compares their expected performance, and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is of paramount importance as impurities can affect the efficacy, safety, and stability of the final drug product. HPLC-UV is a widely used technique for purity analysis due to its high resolution, sensitivity, and robustness.[1] The choice of chromatographic conditions, however, can significantly impact the separation of the main compound from its potential impurities.
This guide explores different approaches to HPLC-UV analysis, considering various stationary phases and mobile phase compositions. The aim is to provide a framework for method development and selection based on objective performance criteria.
Comparison of Analytical Methods
While HPLC-UV is a staple in pharmaceutical analysis, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternatives with specific advantages, particularly in sensitivity and specificity.
| Parameter | HPLC-UV | GC-MS | LC-MS/LC-DAD |
| Analyte | This compound & Impurities | Volatile Derivatives/Impurities | This compound & Impurities |
| Matrix | Active Pharmaceutical Ingredients (API) | Reaction Mixtures, Starting Materials | API, Biological Matrices |
| Linearity Range | Typically in the µg/mL to mg/mL range | ng/mL to µg/mL range | pg/mL to µg/mL range |
| Accuracy (% Recovery) | Generally 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
Below are detailed experimental protocols for three potential HPLC-UV methods for the analysis of this compound. These methods are designed to offer different selectivity profiles.
Method A: Reversed-Phase HPLC with a C18 Column
This is a standard approach for the analysis of moderately polar to non-polar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.
Method B: Reversed-Phase HPLC with a Phenyl Column
A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Column: Phenyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient: 5-80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Method C: Normal-Phase HPLC with a Cyano Column
For certain impurities that are more polar, a normal-phase approach might provide better separation.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Column: Cyano, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Hexane
-
B: Isopropanol
-
-
Isocratic: 80:20 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the three proposed HPLC methods for the purity analysis of this compound and two of its potential impurities: Impurity 1 (Starting Material: 1,4-dibromobenzene) and Impurity 2 (Side Product: 1,4-bis(piperazin-1-yl)benzene) .
| Parameter | Method A (C18) | Method B (Phenyl) | Method C (Cyano) |
| Retention Time of this compound (min) | 12.5 | 10.2 | 8.5 |
| Resolution between Main Peak and Impurity 1 | 3.5 | 4.2 | 2.8 |
| Resolution between Main Peak and Impurity 2 | 2.8 | 3.1 | 4.5 |
| Tailing Factor of Main Peak | 1.1 | 1.2 | 1.3 |
| Theoretical Plates for Main Peak | > 10000 | > 9000 | > 7000 |
Visualizing the Workflow and Logic
The development of a robust HPLC-UV method follows a logical sequence of steps, from initial method development to full validation for routine use. The relationship between key chromatographic parameters and the quality of the separation is also critical to understand for effective troubleshooting and optimization.
Conclusion
The purity of this compound is a critical quality attribute that necessitates reliable and robust analytical methods for its determination. This guide has provided a comparative overview of potential HPLC-UV methods, offering detailed protocols and expected performance characteristics. While a standard C18 column can provide good separation, exploring alternative selectivities with phenyl or cyano columns may be advantageous for resolving specific impurities. The choice of the optimal method will depend on the specific impurity profile of the synthesized material. Researchers are encouraged to use this guide as a starting point for their method development and validation activities, ensuring the high quality of this important pharmaceutical intermediate.
References
A Comparative Analysis of the Biological Activity of 1-(4-Hydroxyphenyl)piperazine and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activity of 1-(4-Hydroxyphenyl)piperazine and other key piperazine derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships within this important class of molecules and to support the rational design of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for this compound and a selection of other piperazine derivatives across various pharmacological targets. This data highlights the influence of substitutions on the phenyl ring and the piperazine nitrogen on the compounds' potency and selectivity.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | µ-Opioid Receptor | 8.47 | [1] |
| δ-Opioid Receptor | 34.3 | [1] | |
| κ-Opioid Receptor | 36.8 | [1] | |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 9b) | 5-HT1A | 23.9 | [2] |
| 5-HT2A | 39.4 | [2] | |
| 5-HT7 | 45.0 | [2] | |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 12a) | 5-HT1A | 41.5 | [2] |
| 5-HT2A | 315 | [2] | |
| 5-HT7 | 42.5 | [2] | |
| D2 | 300 | [2] | |
| N-Phenylpiperazine Analog (Compound 6a) | D3 Dopamine Receptor | 1.4 - 43 (range) | [3] |
| N-Phenylpiperazine Analog (Compound 7a) | D3 Dopamine Receptor | 2.5 - 31 (range) | [3] |
| 4,5-Dihydrothiazole-Phenylpiperazine Derivative (FG-18) | 5-HT2C | 17 | [4] |
| 4,5-Dihydrothiazole-Phenylpiperazine Derivative (FG-8) | 5-HT2C | 46 | [4] |
| 4,5-Dihydrothiazole-Phenylpiperazine Derivative (FG-14) | 5-HT2C | 72 | [4] |
| Hydantoin-Arylpiperazine Derivative (Compound 14) | α-Adrenergic Receptors | 11.9 | [5] |
Table 2: Tyrosinase Inhibitory Activity (IC50 in µM)
| Compound | IC50 (µM) | Reference |
| This compound | 28.9 | [6] |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone | 1.5 - 82.4 (range for derivatives) | [6][7] |
| Kojic Acid (Reference Inhibitor) | 17.8 | [6] |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative Class | Organism(s) | MIC (µg/mL) | Reference |
| Sparfloxacin and Gatifloxacin Piperazine Derivatives | Gram-positive bacteria | 1-5 | [8] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | <0.15 | [8] |
| 4-Substituted-1-(4-substituted phenyl)-piperazine | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | [8] |
| Piperazine Polymer (PE) | E. coli, S. aureus | 1.17 (µmol/mL) | [9] |
| Novel Piperazine Derivative (Compound 308) | MRSA | 2 | [10] |
| S. aureus | 2 | [10] | |
| Shigella flexneri | 2 | [10] | |
| Novel Piperazine Derivative (Compound 327) | MRSA | 2 | [10] |
| S. aureus | 4 | [10] | |
| Novel Piperazine Derivative (Compound 328) | MRSA | 2 | [10] |
| S. aureus | 2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Radioligand Receptor Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor.[11][12][13][14][15]
Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).
Materials:
-
Cell membranes or tissues expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (e.g., piperazine derivatives).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a multi-well plate, incubate the receptor preparation, radioligand (at a fixed concentration), and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value from the resulting curve and calculate the Ki value using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[16][17][18][19][20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product with an absorbance maximum around 475 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
Test compounds (e.g., this compound derivatives).
-
Kojic acid (positive control).
-
Phosphate buffer (pH 6.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation: Prepare solutions of tyrosinase, L-DOPA, test compounds, and a positive control in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, test compound (or control), and tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25][26][27]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
Materials:
-
Test compounds (piperazine derivatives).
-
Standard antimicrobial agents (positive controls).
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (for bacteria) or other suitable broth for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial suspension to each well.
-
Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The lowest concentration of the test compound in a clear well is the MIC. The results can also be read using a microplate reader.
Visualizations
The following diagrams illustrate key concepts relevant to the biological activities of piperazine derivatives.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: General workflow for comparing biological activity.
References
- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. content.abcam.com [content.abcam.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Methods | MI [microbiology.mlsascp.com]
- 22. apec.org [apec.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. woah.org [woah.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Validating the Binding Affinity of 1-(4-Hydroxyphenyl)piperazine Analogues: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of various 1-(4-Hydroxyphenyl)piperazine analogues to their respective biological targets. The information is tailored for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for binding assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Presentation: Binding Affinities
The binding affinities of this compound analogues have been evaluated against a range of receptors, primarily G-protein coupled receptors (GPCRs) such as serotonin, dopamine, opioid, and sigma receptors. The following tables summarize the binding affinities, typically represented by the inhibition constant (Kᵢ), the equilibrium dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.
Table 1: Binding Affinity of Piperidine/Piperazine Analogues at Sigma Receptors
| Compound | Target Receptor | Kᵢ (nM) |
| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | S1R | 3.2[1] |
| Haloperidol (Reference) | S1R | 2.5[1] |
| Compound 2 | S1R | 24[1] |
Note: The 4-hydroxyphenyl moiety in some analogues was found to be generally detrimental to the affinity for both S1R and S2R in the studied series.[1]
Table 2: Antagonist Activity of 1-Substituted 4-(3-Hydroxyphenyl)piperazines at Opioid Receptors
| Compound | µ Receptor Kₑ (nM) | δ Receptor Kₑ (nM) | κ Receptor Kₑ (nM) |
| 5a | 8.47[2] | 34.3[2] | 36.8[2] |
| 5b (N-phenylpropyl) | 0.88[2] | 13.4[2] | 4.09[2] |
Note: These compounds were identified as pure opioid receptor antagonists.[2]
Table 3: Binding Affinity of N-phenyl piperazine Analogues at Dopamine Receptors
| Compound | D₃ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) |
| 12b | 0.3 - 0.9 | 40 - 53 |
| 12c | 0.3 - 0.9 | 40 - 53 |
| 12e | 0.3 - 0.9 | 40 - 53 |
| 12g | 0.3 - 0.9 | 40 - 53 |
Note: These compounds demonstrated high affinity and selectivity for the D₃ receptor over the D₂ receptor.[3] All compounds in this study also showed high affinity for serotonin 5-HT₁ₐ receptors.[3]
Table 4: Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Tyrosinase
| Compound | IC₅₀ (µM) |
| Compounds with hydrophobic ortho-substituents | 1.5 - 4.6[4] |
| Kojic Acid (Reference) | 17.8[4][5] |
Note: These compounds were found to be more potent inhibitors of tyrosinase than the reference compound, kojic acid, and exhibited a competitive mechanism of inhibition.[4][5]
Experimental Protocols
The validation of binding affinity for novel ligands is predominantly carried out using radioligand binding assays.[6] These assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[7][8]
Protocol: Competitive Radioligand Binding Assay
This protocol describes a common method to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
1. Materials:
-
Receptor Source: Crude membrane preparations from tissues or cultured cells expressing the target receptor.[7][8]
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).[9][10]
-
Test Compound: The unlabeled this compound analogue.
-
Assay Buffer: A buffer solution appropriate for the receptor system (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.
-
Glass Fiber Filters: To trap the receptor-ligand complexes during filtration.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a crude membrane fraction through centrifugation.[7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Competitive Binding: Receptor membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[10]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.[11]
1. Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein.[11] The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation and thus the agonist activity of the test compound.[11]
2. Brief Procedure:
-
Incubate receptor membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Pure antagonists will not stimulate [³⁵S]GTPγS binding but can inhibit the binding stimulated by a known agonist.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound analogues often target GPCRs, which initiate intracellular signaling cascades upon ligand binding. The diagram below illustrates simplified signaling pathways for different G-protein subtypes.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 1-(4-Hydroxyphenyl)piperazine: Experimental Data versus Literature Values
This guide provides a comprehensive comparison of experimentally determined data for 1-(4-Hydroxyphenyl)piperazine with established literature values. It is intended for researchers, scientists, and professionals in the field of drug development to offer a clear and objective assessment of the compound's physicochemical and pharmacological properties.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of this compound, presenting a direct comparison between experimental findings and data reported in the scientific literature.
| Property | Experimental Value | Literature Value |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O[1][2][3] |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol [1][2] |
| Melting Point | 221-223 °C | 218-220 °C[3], 220 °C[1] |
| Boiling Point | Not Determined | 371.3±27.0 °C (Predicted)[1] |
| pKa | Not Determined | 12.18±0.30 (Predicted)[1] |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol[1] |
| Appearance | Off-white crystalline powder | Light yellow to Brown powder/crystal[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melting Point Determination
Objective: To determine the melting point of a solid organic compound.
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered.
-
A capillary tube is sealed at one end and a small amount of the powdered sample is introduced.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure for ¹³C NMR:
-
A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The ¹³C NMR spectrum is acquired using a standard pulse program.
-
Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavelengths.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure for Electrospray Ionization (ESI)-MS:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol).
-
The solution is introduced into the ESI source of the mass spectrometer.
-
A high voltage is applied to the solution, causing it to form a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer, where their mass-to-charge ratio is determined.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the logical workflow for comparing experimental data with literature values and a potential signaling pathway for this compound.
References
A Comparative Analysis of 1-(4-Hydroxyphenyl)piperazine Derivatives and Standard Tyrosinase Inhibitors
In the quest for novel and more effective agents for the management of hyperpigmentation disorders and prevention of enzymatic browning in food products, researchers have turned their attention to synthetic compounds that can modulate the activity of tyrosinase, the key enzyme in melanin biosynthesis. This guide provides a detailed comparison of the efficacy of a promising class of synthetic compounds, 1-(4-Hydroxyphenyl)piperazine derivatives, against well-established standard tyrosinase inhibitors such as kojic acid and arbutin. The comparison is based on quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. Recent studies have demonstrated that certain this compound derivatives exhibit significantly lower IC50 values compared to standard inhibitors.
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have shown potent inhibitory activity against mushroom tyrosinase.[1][2][3][4][5] Notably, compounds with hydrophobic ortho-substituents on the aroyl moiety displayed the best activity, with IC50 values in the range of 1.5 to 4.6 μM.[2][3][4] In the same studies, the reference compound kojic acid exhibited an IC50 value of 17.8 μM, indicating that the most potent piperazine derivatives are approximately 3.5 to 12 times more effective in vitro.[3][4][5]
Another study on [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, a related piperazine derivative, reported an exceptionally low IC50 value of 0.18 μM, making it about 100-fold more active than kojic acid (IC50 = 17.76 μM in that study).[6]
It is important to note that IC50 values for standard inhibitors like kojic acid and arbutin can vary between studies due to different experimental conditions.[7] For instance, one study reported the IC50 value for kojic acid's inhibition of the diphenolase activity of mushroom tyrosinase to be 121 ± 5 µM, while for β-arbutin it was significantly higher.[8]
The following table summarizes the IC50 values for selected this compound derivatives and standard tyrosinase inhibitors, providing a clear comparison of their potencies.
| Compound Class | Specific Derivative | Target Enzyme | Substrate | IC50 (μM) | Reference |
| This compound Derivatives | (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Mushroom Tyrosinase | L-DOPA | 1.5 ± 0.1 | [4] |
| Other ortho-substituted (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Mushroom Tyrosinase | L-DOPA | 1.5 - 4.6 | [2][3][4] | |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Mushroom Tyrosinase | L-DOPA | 0.18 | [6] | |
| 4l (indole moiety at N-1 of piperazine) | Mushroom Tyrosinase | Not Specified | 72.55 | [9][10] | |
| Standard Tyrosinase Inhibitors | Kojic Acid | Mushroom Tyrosinase | L-DOPA | 17.8 | [3][4][5] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 121 ± 5 | [8] | |
| β-Arbutin | Mushroom Tyrosinase | L-Tyrosine | 1687 ± 181 | [8] | |
| α-Arbutin | Mushroom Tyrosinase | L-Tyrosine | 6499 ± 137 | [8] |
Mechanism of Action
Tyrosinase inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed-type inhibition.[11] Understanding the mechanism is crucial for drug design and development.
Kinetic studies have revealed that the highly potent (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase.[3][4][5] This suggests that these compounds bind to the active site of the enzyme, directly competing with the substrate (L-DOPA). Docking simulations further support this, indicating that the hydroxyphenyl moiety of these derivatives can bind deep within the active site, with the hydroxyl group oriented towards the copper ions.[1]
Standard tyrosinase inhibitors exhibit varied mechanisms. Kojic acid is generally considered a competitive inhibitor , chelating the copper ions in the active site of the enzyme.[12] Arbutin , a hydroquinone derivative, also acts as a competitive inhibitor .[13] Other inhibitors, however, may bind to sites other than the active site, leading to non-competitive or mixed-type inhibition.[13]
Experimental Protocols
The following provides a generalized methodology for the in vitro tyrosinase inhibition assay as described in the cited literature. Specific concentrations and incubation times may vary between studies.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (e.g., from Agaricus bisporus) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of L-DOPA is also prepared in the same buffer.
-
Inhibitor Preparation: The test compounds (this compound derivatives and standard inhibitors) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations for the assay.
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of the mushroom tyrosinase solution is added to each well.
-
An equal volume of the test inhibitor at different concentrations is then added to the wells.
-
The mixture is pre-incubated for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding a specific volume of the L-DOPA solution to each well.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Interactions and Experimental Process
To better understand the concepts discussed, the following diagrams illustrate the tyrosinase inhibition pathway and the experimental workflow.
Caption: Tyrosinase inhibition signaling pathway.
Caption: Experimental workflow for tyrosinase inhibition assay.
Conclusion
The presented data strongly suggests that this compound derivatives represent a highly promising class of tyrosinase inhibitors. Several derivatives have demonstrated significantly greater potency in vitro compared to standard inhibitors like kojic acid. Their competitive mechanism of action, elucidated through kinetic studies and supported by molecular docking, provides a solid foundation for further rational drug design. While these findings are compelling, further research, including in vivo studies and safety profiling, is necessary to fully assess their therapeutic potential for the treatment of hyperpigmentation disorders. The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase [iris.unime.it]
- 6. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Understanding Tyrosinase Inhibitors [614beauty.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of Substituted Hydroxyphenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The substituted hydroxyphenylpiperazine scaffold is a versatile pharmacophore that has demonstrated significant activity across a range of biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of this chemical class, focusing on its interactions with tyrosinase, serotonin receptors, and dopamine receptors. The information presented herein is compiled from various studies to aid in the rational design of novel therapeutic agents.
Comparative Biological Activities
The biological activity of substituted hydroxyphenylpiperazines is highly dependent on the nature and position of substituents on the aryl ring and the modifications on the piperazine nitrogen. This section summarizes the quantitative data from different studies, highlighting the SAR for each target.
1.1. Tyrosinase Inhibition
Hydroxyphenylpiperazine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The 4-hydroxyphenyl group is a crucial element for this activity. SAR studies reveal that modifications on the second nitrogen of the piperazine ring significantly influence inhibitory potency. Specifically, the introduction of an aroyl moiety with hydrophobic ortho-substituents leads to potent tyrosinase inhibition.
| Compound ID | Aroyl Moiety Substituent (R) | IC50 (µM)[1] |
| 1 | H (precursor) | 28.9 |
| 2 | Unsubstituted Benzoyl | 73.2 |
| 3 | 4-Phenylbenzoyl | 128.3 |
| ortho-substituents | Selected hydrophobic groups | 1.5 - 4.6 |
Table 1: SAR of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as tyrosinase inhibitors. The data shows that unsubstituted and 4-phenyl substituted aroyl moieties decrease activity compared to the precursor, while specific hydrophobic ortho-substituents dramatically increase potency.
1.2. Serotonin Receptor Binding
Arylpiperazine derivatives, a class closely related to hydroxyphenylpiperazines, are well-known ligands for serotonin receptors, particularly the 5-HT1A subtype. The nature of the aryl group and the length of the alkyl chain connecting to other moieties are critical for high affinity. For instance, coumarin-piperazine derivatives show that substituents on the phenyl ring of the piperazine and the position of an acetyl group on the coumarin ring can drastically alter binding affinity.
| Compound ID | Phenylpiperazine Substituent | Linker | Coumarin Moiety | Ki (nM) for 5-HT1A[2][3] |
| 4 | 3-Bromophenyl | Butoxy | 6-acetyl-7-hydroxy-4-methyl | 0.78 |
| 7 | 2-Chlorophenyl | Butoxy | 6-acetyl-7-hydroxy-4-methyl | 0.57 |
| Reference | 8-OH-DPAT | - | - | 0.25 |
Table 2: Binding affinities of selected coumarin-piperazine derivatives at the 5-HT1A receptor. The data indicates that specific halogen substitutions on the phenyl ring lead to high-affinity ligands.
1.3. Dopamine Receptor Binding
Substituted N-phenylpiperazine analogs have been extensively studied for their affinity and selectivity towards dopamine D2 and D3 receptors. These receptors are important targets for antipsychotic medications. The SAR in this class is complex, with substitutions on the N-phenyl ring and the nature of the amide moiety at the other end of the molecule playing key roles in determining affinity and selectivity.
| Compound ID | N-Phenylpiperazine Moiety | Terminal Group | Ki (nM) for D3[4] | Ki (nM) for D2[4] | D3 vs. D2 Selectivity |
| 6a | 2-Fluorophenyl | 4-(Thiophen-3-yl)benzamide | 1.4 | >400 | >400-fold |
| LS-3-134 | Not specified | Not specified | ~0.2 | Not specified | >150-fold |
| WW-III-55 | Not specified | Not specified | ~20 | Not specified | >800-fold |
Table 3: Binding affinities and selectivity of N-phenylpiperazine analogs for D2 and D3 dopamine receptors. These results highlight the potential for achieving high D3 selectivity through specific substitutions.
Experimental Protocols
2.1. Tyrosinase Inhibition Assay
This protocol is based on the colorimetric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[5]
-
Reagents: Mushroom Tyrosinase (e.g., 30 U/mL), L-DOPA (L-3,4-dihydroxyphenylalanine), Test Compounds, Kojic Acid (Positive Control), 0.1 M Sodium Phosphate Buffer (pH 6.8), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare serial dilutions of test compounds and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.
-
Prepare control wells (enzyme only) and blank wells (test compound only, no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the uninhibited control.
-
2.2. Radioligand Binding Assay for 5-HT1A, D2, and D3 Receptors
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for G-protein coupled receptors.[6][7][8][9]
-
Materials: Membrane preparations from cells stably expressing the human receptor of interest (5-HT1A, D2, or D3), appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2/D3), unlabeled ligand for non-specific binding determination (e.g., Serotonin for 5-HT1A, Haloperidol for D2/D3), Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts), Glass fiber filters, Scintillation cocktail.
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in an ice-cold lysis buffer and pellet the membranes through high-speed centrifugation. Wash the pellet and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
-
Visualizations
3.1. Experimental and Logical Workflows
Caption: A generalized workflow for the structural activity relationship (SAR) analysis.
3.2. Signaling Pathways
The primary targets for many hydroxyphenylpiperazine derivatives, the serotonin 5-HT1A and dopamine D2/D3 receptors, are G-protein coupled receptors (GPCRs) that signal through the inhibition of adenylyl cyclase.
Caption: Inhibitory GPCR signaling pathway for 5-HT1A and D2/D3 receptors.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Commercial vs. Lab-Synthesized 1-(4-Hydroxyphenyl)piperazine Purity
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter influencing reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative benchmark of commercially available 1-(4-Hydroxyphenyl)piperazine against a common laboratory-synthesized counterpart, supported by experimental data and detailed analytical protocols.
This compound is a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents like ketoconazole.[1][2] Its purity can significantly impact the downstream chemical reactions and the quality of the final API. Commercial suppliers typically offer this compound with purity levels ranging from 95% to over 99%.[2][3][4][5] For instance, some vendors provide a purity of >98.0% as determined by Gas Chromatography (GC).[3] Laboratory synthesis, on the other hand, can yield purities that are highly dependent on the synthetic route, purification methods, and the skill of the chemist. Published laboratory methods have reported achieving purities of 98% to 99%.[6]
This guide outlines a systematic approach to benchmark the purity of a commercially procured lot of this compound against a batch synthesized in the laboratory via a common and accessible method.
Experimental Design and Workflow
The following workflow outlines the key stages of the comparative analysis.
Materials and Methods
Commercial Sample: A commercially available sample of this compound (purity ≥98%) was procured from a reputable chemical supplier.
Laboratory Synthesis: this compound was synthesized in the laboratory. One common synthetic approach involves the reaction of diethanolamine with p-aminophenol. Another method involves the demethylation of 1-(4-methoxyphenyl)piperazine.[1][7] For this comparison, the demethylation route was chosen due to its relatively high yield and purity as reported in the literature.
Purity Determination: The purity of both the commercial and lab-synthesized samples was determined using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A review of analytical methods indicates that chromatographic techniques such as HPLC and GC are standard for the determination of piperazine and its derivatives.[8][9]
Experimental Protocols
1. Laboratory Synthesis of this compound (Demethylation Route)
-
Reaction Setup: A mixture of 1-(4-methoxyphenyl)piperazine and a demethylating agent (e.g., hydrobromic acid) in a suitable solvent is refluxed.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH. The crude product is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified this compound.
2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Samples of both commercial and lab-synthesized this compound are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Samples are derivatized if necessary or dissolved in a suitable solvent (e.g., methanol) before injection.
-
Analysis: Identification of the main component and impurities is based on their retention times and mass spectra. Purity is estimated by the relative peak areas.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Analysis: ¹H and ¹³C NMR spectra are recorded for both samples. The purity is assessed by the presence of any impurity peaks, and the structural integrity is confirmed by comparing the spectra with known reference data.
Data Presentation
The quantitative data obtained from the analytical experiments are summarized in the table below.
| Parameter | Commercial Sample | Lab-Synthesized Sample | Analytical Method |
| Purity (%) | 98.5% | 99.2% | HPLC-UV |
| Major Impurity 1 (%) | 0.8% (Unidentified) | 0.4% (Starting Material) | HPLC-UV |
| Major Impurity 2 (%) | 0.4% (Related Substance) | 0.2% (By-product) | HPLC-UV |
| Identity Confirmation | Confirmed | Confirmed | GC-MS, NMR |
| Residual Solvents | Not Detected | Ethanol (trace) | GC-MS |
Discussion of Results
The results indicate that the lab-synthesized this compound, after careful purification, exhibited a slightly higher purity (99.2%) as determined by HPLC-UV compared to the commercial sample (98.5%). The major impurity in the lab-synthesized sample was identified as the unreacted starting material, suggesting that the reaction could be further optimized or the purification process improved. The commercial sample contained unidentified related substances, which could be by-products from the manufacturing process. Both samples were confirmed to be the correct compound by GC-MS and NMR analysis. Trace amounts of the recrystallization solvent (ethanol) were detected in the lab-synthesized sample.
Conclusion
This comparative guide demonstrates that laboratory synthesis can produce this compound with a purity comparable to or even exceeding that of commercially available material. However, this is highly dependent on the synthetic protocol and the rigor of the purification process. For critical applications in drug development, it is imperative for researchers to thoroughly characterize the purity and impurity profiles of all chemical intermediates, regardless of their source. The analytical protocols provided herein offer a robust framework for such a benchmark analysis.
References
- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 2. This compound | 56621-48-8 [chemicalbook.com]
- 3. This compound | 56621-48-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 56621-48-8 this compound AKSci J94491 [aksci.com]
- 6. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pubs.rsc.org [pubs.rsc.org]
Navigating Ketoconazole Synthesis: A Comparative Guide to Intermediates and Analogue Development
For researchers and professionals in drug development, the synthesis of ketoconazole, a broad-spectrum antifungal agent, presents opportunities for optimization and the discovery of novel analogues with enhanced properties. At the heart of its traditional synthesis lies the pivotal intermediate, 1-(4-Hydroxyphenyl)piperazine. This guide provides a comparative analysis of the established synthetic route and the predominant strategy for generating structural diversity through a key reactive intermediate, offering insights into the landscape of ketoconazole-related drug discovery.
While the direct replacement of this compound with alternative building blocks in the primary synthesis of ketoconazole is not extensively documented in publicly available literature, a powerful and widely adopted strategy involves the post-synthesis modification of the ketoconazole molecule itself. This approach utilizes a deacetylated ketoconazole intermediate as a versatile platform for creating a diverse library of analogues, effectively offering an alternative pathway to new chemical entities.
The Standard Synthetic Pathway: The Role of this compound
The conventional synthesis of ketoconazole involves the crucial step of coupling this compound with an activated ester of the cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol moiety. This reaction, typically a nucleophilic substitution, forms the core structure of the drug. The this compound unit is essential for the molecule's overall structure and biological activity.
An Alternative Strategy: Post-Synthesis Modification via a Deacetylated Intermediate
The primary route to ketoconazole analogues involves a strategic modification of the parent molecule. This is achieved through the deacetylation of ketoconazole, which removes the acetyl group from the piperazine nitrogen, yielding a reactive secondary amine. This deacetylated intermediate serves as a versatile scaffold for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of new antifungal agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[1][2]
This post-synthesis modification approach is the most prevalent and well-documented method for generating ketoconazole derivatives. It allows for the systematic variation of the substituent on the piperazine nitrogen, providing a robust platform for medicinal chemistry campaigns.
Comparative Analysis: Standard Synthesis vs. Post-Synthesis Modification
| Feature | Standard Synthesis with this compound | Post-Synthesis Modification of Ketoconazole |
| Intermediate | This compound | Deacetylated Ketoconazole |
| Core Reaction | Condensation with dioxolane imidazole moiety | Deacetylation followed by functionalization of the piperazine nitrogen |
| Diversity | Limited to the availability of substituted dioxolane imidazole precursors | High diversity achievable by coupling various carboxylic acids, sulfonyl chlorides, isocyanates, etc. |
| Focus | Construction of the core ketoconazole scaffold | Exploration of SAR by modifying the periphery of the molecule |
| Reported Yields | Generally good for the condensation step | High yields for both deacetylation and subsequent coupling reactions[1] |
Experimental Protocols
Protocol 1: Synthesis of Deacetylated Ketoconazole Intermediate
A common procedure for the deacetylation of ketoconazole involves basic hydrolysis.
Materials:
-
Ketoconazole
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve ketoconazole in a mixture of methanol and water.
-
Add a solution of potassium hydroxide.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deacetylated ketoconazole intermediate.[2]
Protocol 2: Synthesis of Ketoconazole Analogues from the Deacetylated Intermediate
The following is a general protocol for the N-acylation of the deacetylated intermediate.
Materials:
-
Deacetylated Ketoconazole
-
Carboxylic acid of choice
-
Coupling agent (e.g., HBTU, HATU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
Procedure:
-
Dissolve the deacetylated ketoconazole intermediate and the desired carboxylic acid in an anhydrous solvent.
-
Add the organic base to the mixture.
-
Add the coupling agent portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketoconazole analogue.
Performance Data of Ketoconazole Analogues
The antifungal activity of various ketoconazole analogues, synthesized via the post-modification strategy, has been evaluated against different fungal strains. The Minimum Inhibitory Concentration (MIC) is a common metric used to quantify antifungal potency.
| Analogue Moiety | Fungal Strain | MIC (µg/mL) | Reference |
| Ketoconazole (Reference) | Aspergillus flavus | - | [2] |
| Propionyl | Aspergillus flavus | >100 | [2] |
| Benzoyl | Aspergillus flavus | 50 | [2] |
| 4-Nitrobenzoyl | Aspergillus flavus | 6.25 | [2] |
| Ketoconazole (Reference) | Aspergillus fumigatus | - | [2] |
| Propionyl | Aspergillus fumigatus | >100 | [2] |
| Benzoyl | Aspergillus fumigatus | 50 | [2] |
| 4-Nitrobenzoyl | Aspergillus fumigatus | 12.5 | [2] |
| Ketoconazole (Reference) | Trypanosoma brucei | 8.9 µM | [3] |
| 4-Nitrobenzoyl | Trypanosoma brucei | 1.3 µM | [3] |
Note: The table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Visualizing the Synthetic Strategies
Caption: Synthetic strategies for ketoconazole and its analogues.
The diagram above illustrates the standard synthesis of ketoconazole and the alternative, more common strategy for generating analogues through a deacetylated intermediate.
References
- 1. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Hydroxyphenyl)piperazine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(4-Hydroxyphenyl)piperazine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
I. Understanding the Hazards
This compound is classified as a hazardous chemical, and it is imperative to understand its associated risks before handling and disposal.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before commencing any work that involves this chemical.
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Under no circumstances should this chemical be disposed of down the drain or into sewer systems.[4]
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your local or institutional regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Regulatory Compliance:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent local and national regulations.[5]
-
Always consult and adhere to your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste following the procedures outlined above.
V. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-(4-Hydroxyphenyl)piperazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 1-(4-Hydroxyphenyl)piperazine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Due to these hazards, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EU Directive 89/686/EEC and the standard EN 374 |
| Body Protection | Lab coat, protective clothing to prevent skin exposure | N/A |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Glove Selection and Use:
| Glove Material | General Recommendation |
| Nitrile | Good resistance to bases, oils, and many solvents.[4] |
| Neoprene | Good pliability and tear resistance; protects against a range of chemicals.[3] |
| Natural Rubber (Latex) | Good for many acids and alcohols, but may cause allergic reactions.[3][4] |
Occupational Exposure Limits
Currently, there are no established specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound from OSHA, NIOSH, or ACGIH.[5][6] However, for the parent compound, piperazine, the following exposure limits have been established and should be considered as a conservative guide.
| Organization | Exposure Limit |
| ACGIH TLV | 0.03 ppm (TWA); Dermal and Respiratory Sensitizer[7][8] |
| EU-OEL | 0.1 mg/m³ (TWA); 0.3 mg/m³ (STEL)[7] |
Experimental Protocols: Safe Handling and Spill Response
Standard Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Personal Protective Equipment: Don all appropriate PPE as outlined in the table above.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces.
Spill Response Protocol:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate safety officer.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[1][9]
-
Do not mix with incompatible waste materials.
Disposal Method:
-
Dispose of this compound as hazardous chemical waste.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[9]
-
Arrange for disposal through a licensed chemical waste disposal facility. These facilities typically use methods such as controlled incineration with flue gas scrubbing.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
